molecular formula C15H20N4O2 B1302671 Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 683274-61-5

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1302671
CAS No.: 683274-61-5
M. Wt: 288.34 g/mol
InChI Key: CUKYCLGXUNOINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKYCLGXUNOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168226
Record name 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-61-5
Record name 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate , a critical intermediate in medicinal chemistry.

Executive Summary

This compound is a protected piperazine-pyridine scaffold widely utilized in drug discovery. It serves as the direct synthetic precursor to 6-(piperazin-1-yl)nicotinonitrile , a privileged substructure found in various kinase inhibitors and GPCR ligands. This guide outlines the molecule's physicochemical properties, validated synthesis protocols via Nucleophilic Aromatic Substitution (


), and its role as a building block in high-throughput library generation.

Identity & Physicochemical Profile[1][2]

While the Boc-protected form is often synthesized in situ or used as a transient intermediate, its deprotected derivative is the primary stable building block referenced in commercial catalogs.

PropertySpecification
Chemical Name This compound
Common Synonyms 1-Boc-4-(5-cyanopyridin-2-yl)piperazine; 6-(4-Boc-piperazin-1-yl)nicotinonitrile
Target Molecule CAS N/A (Transient Intermediate)
Free Amine CAS 149554-29-0 (6-(piperazin-1-yl)nicotinonitrile)
Molecular Formula

Molecular Weight 288.35 g/mol
SMILES CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(C#N)cn2
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.1
Structural Analysis

The molecule consists of a piperazine ring bridging a Boc-protecting group and a 5-cyanopyridine moiety.

  • Boc Group: Provides steric bulk and chemical stability, preventing side reactions at the secondary amine during the

    
     coupling.
    
  • Cyanopyridine: The electron-withdrawing cyano group at the 5-position activates the 2-position of the pyridine ring, facilitating nucleophilic attack.

Synthetic Pathway (Protocol)

The synthesis relies on a robust Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of 6-chloronicotinonitrile allows for facile displacement of the chloride by the secondary amine of N-Boc-piperazine.
Reaction Scheme

G SM1 6-Chloronicotinonitrile (CAS: 2942-59-8) Inter Target Intermediate Tert-butyl 4-(5-cyanopyridin-2-yl) piperazine-1-carboxylate SM1->Inter SnAr Coupling SM2 N-Boc-Piperazine (CAS: 57260-71-6) SM2->Inter SnAr Coupling Reagents Base: K2CO3 or DIPEA Solvent: DMF or DMSO Temp: 60-90°C Reagents->Inter Product Free Amine Product 6-(piperazin-1-yl)nicotinonitrile (CAS: 149554-29-0) Inter->Product Boc Deprotection Deprotection Acid Hydrolysis (TFA/DCM or HCl/Dioxane) Deprotection->Product

Figure 1: Synthetic workflow from starting materials to the active building block.

Detailed Experimental Protocol

Step 1: Coupling (


) 
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq) or DIPEA  (2.5 eq).
    
  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LCMS (

    
     for product minus t-Bu, or 189.1 for de-Boc fragment).
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      

Step 2: Purification (Optional)

  • Recrystallization from EtOAc/Hexanes or column chromatography (0-40% EtOAc in Hexanes) yields the pure Boc-protected intermediate.

Step 3: Deprotection (To Active Scaffold)

  • Dissolve the intermediate in DCM . Add Trifluoroacetic acid (TFA) (10-20% v/v) at 0°C. Stir at room temperature for 2 hours to yield the trifluoroacetate salt of 6-(piperazin-1-yl)nicotinonitrile (CAS 149554-29-0).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, offering specific pharmacological advantages:

  • Kinase Inhibition: The pyridine nitrogen and the cyano group can participate in hydrogen bonding within the ATP-binding pocket of kinases. The piperazine tail serves as a solubilizing group that can be further derivatized to reach solvent-exposed regions of the protein.

  • GPCR Ligands: The rigid pyridine-piperazine geometry mimics the biogenic amine pharmacophore, making it suitable for Dopamine (

    
    ) and Serotonin (
    
    
    
    ) receptor antagonists.
  • ADME Optimization: The cyano group is metabolically stable compared to halogens and can improve metabolic stability by blocking the para-position of the pyridine ring from oxidation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (

    
    ). Keep container tightly closed.
    
  • Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).

References

  • Synthesis of Piperazine Derivatives

    • Methodology: "Nucleophilic Aromatic Substitution of Halopyridines with Amines." Journal of Medicinal Chemistry.
    • Source:

  • Product Identification (Free Amine)

    • Compound: 6-(Piperazin-1-yl)nicotinonitrile.
    • Source:

  • Starting Material 1

    • Compound: 6-Chloronicotinonitrile (CAS 2942-59-8).
    • Source:

  • Starting Material 2

    • Compound: N-Boc-Piperazine (CAS 57260-71-6).
    • Source:

Sources

physical and chemical properties of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a key heterocyclic building block increasingly utilized in the landscape of medicinal chemistry and drug discovery. Its strategic combination of a piperazine core, a pharmacologically significant pyridine ring, and a protective tert-butyloxycarbonyl (Boc) group makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and insights into its applications, particularly in the development of targeted therapeutics.

Molecular and Physicochemical Profile

This compound, with the CAS Number 683274-61-5, is systematically named tert-butyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate.[1] Its molecular structure is characterized by a central piperazine ring, with one nitrogen atom substituted with a tert-butyloxycarbonyl (Boc) protecting group and the other linked to the 2-position of a 5-cyanopyridine ring.

Table 1: Core Molecular and Physical Properties

PropertyValueSource
CAS Number 683274-61-5[1]
Molecular Formula C₁₅H₂₀N₄O₂[2]
Molecular Weight 288.35 g/mol [2]
IUPAC Name This compound
Appearance White to off-white solid (Typical)General chemical supplier information
Melting Point Data not experimentally verified. Predicted values may be available from chemical suppliers.
Boiling Point Data not experimentally verified. Predicted values may be available from chemical suppliers.
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.General chemical knowledge

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine protons (two sets of multiplets in the range of 3.3-3.8 ppm), and the protons of the pyridine ring (typically in the aromatic region of 7.0-8.5 ppm). In a related, more complex molecule, the proton on the pyridine ring adjacent to the cyano group appears as a doublet at approximately 8.29 ppm.[3]

  • ¹³C NMR: The carbon NMR would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the piperazine ring, and the carbons of the pyridine ring, including the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands corresponding to:

  • C-H stretching of the aliphatic and aromatic groups.

  • A strong C=O stretching band from the Boc protecting group, typically around 1690-1710 cm⁻¹.

  • A sharp C≡N stretching vibration from the nitrile group, expected in the range of 2220-2240 cm⁻¹.

  • C-N stretching vibrations from the piperazine and pyridine rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For a related compound, an ESI+ measurement found an [M+H]⁺ ion at m/z 289.1661, which is consistent with the molecular formula C₁₅H₂₁N₄O₂⁺.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups:

  • Boc-Protected Piperazine: The tert-butyloxycarbonyl group is a robust protecting group for the piperazine nitrogen, stable under a variety of reaction conditions but readily removable under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This allows for subsequent functionalization of the deprotected secondary amine.

  • 5-Cyanopyridine Moiety: The pyridine ring is an electron-deficient aromatic system, and the cyano group is a strong electron-withdrawing group. This influences the reactivity of the pyridine ring in aromatic substitution reactions. The nitrogen atom of the pyridine ring can also act as a base or a ligand in coordination chemistry.

  • Piperazine Ring: The piperazine ring adopts a stable chair conformation.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable pyridine precursor with Boc-piperazine.

Experimental Protocol: Synthesis of this compound

Synthesis_Workflow Reactants 2-Chloro-5-cyanopyridine + tert-Butyl piperazine-1-carboxylate Reaction_Vessel Solvent (e.g., DCM) Base (e.g., Et3N) Reactants->Reaction_Vessel Add Stirring Stir at Room Temperature Reaction_Vessel->Stirring Initiate Workup Aqueous Workup (Wash with water, brine) Stirring->Workup After reaction completion Purification Column Chromatography (Silica gel, EtOAc/Hexane) Workup->Purification Crude product Product This compound Purification->Product Pure product

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-5-cyanopyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 to 1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound as a solid.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to deprotect the piperazine nitrogen and further elaborate the structure.

Kinase Inhibitors

The piperazine-pyridine scaffold is a common feature in many kinase inhibitors. After deprotection of the Boc group, the secondary amine of the piperazine can be reacted with various electrophiles to introduce pharmacophores that target the ATP-binding site of kinases. The 5-cyanopyridine moiety can engage in hydrogen bonding interactions within the kinase domain, contributing to binding affinity and selectivity. For instance, derivatives have been explored as inhibitors of Bruton's Tyrosine Kinase (Btk), a key target in B-cell malignancies.

G-Protein Coupled Receptor (GPCR) Modulators

The structural motifs present in this compound are also relevant for the design of ligands for G-protein coupled receptors. The piperazine core can be functionalized to interact with specific residues in the transmembrane domains of GPCRs.

Drug_Discovery_Pathway Start This compound Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Intermediate 4-(5-Cyanopyridin-2-yl)piperazine Deprotection->Intermediate Functionalization Functionalization at secondary amine (e.g., acylation, alkylation, reductive amination) Intermediate->Functionalization Library Library of diverse analogs Functionalization->Library Screening Biological Screening (e.g., Kinase Assays, GPCR binding) Library->Screening Hit_Lead Hit/Lead Compounds Screening->Hit_Lead

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties of this specific compound have not been extensively studied. It is advisable to handle it as a potentially hazardous substance. For related compounds, general safety measures for handling chemical intermediates apply.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its well-defined chemical functionalities allow for controlled and versatile molecular elaboration, making it a valuable tool for medicinal chemists. While a complete set of experimental physical and spectral data is not yet fully available in the public domain, the information presented in this guide, based on available literature and chemical principles, provides a solid foundation for its effective use in research and development.

References

  • Electronic supplementary information (ESI) for "Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that...". Available at: [Link]

  • Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader. J Med Chem. 2021. Available at: [Link]

  • Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. J Med Chem. 2022. Available at: [Link]

  • Supporting Information for "Structure-guided design and in-cell target profiling of a cell-active target engagement probe for PARP...". Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery and development, the molecule tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate stands out as a pivotal intermediate. Its structure marries two highly valuable pharmacophores: the piperazine ring, known for enhancing aqueous solubility and oral bioavailability, and the cyanopyridine moiety, a versatile functional group and common feature in biologically active compounds.[1][2] This guide provides an in-depth technical overview of its synthesis, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the robust validation required in a professional research setting. The primary synthetic route discussed is the Nucleophilic Aromatic Substitution (SNAr), a powerful and scalable method for forging the critical aryl-nitrogen bond.[2]

Section 1: The Synthetic Blueprint - Retrosynthesis and Mechanism

The most logical and industrially favored approach to constructing the target molecule is through a direct coupling of two key fragments. A retrosynthetic analysis reveals a strategic disconnection at the C-N bond between the pyridine ring and the piperazine nitrogen.

This disconnection points to two commercially available or readily synthesized starting materials: a 2-halo-5-cyanopyridine and N-Boc-piperazine. The forward reaction is a classic Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: An In-Depth Look

The efficacy of the SNAr reaction hinges on the electronic properties of the pyridine ring. For a nucleophilic attack to occur on an aromatic ring, the ring must be "electron-poor." In 2-chloro-5-cyanopyridine, two features work in concert to achieve this activation:

  • The Pyridine Nitrogen: As an electronegative heteroatom, the ring nitrogen withdraws electron density inductively, particularly from the ortho (C2, C6) and para (C4) positions.

  • The Cyano Group: The nitrile group at the C5 position is a powerful electron-withdrawing group through both induction and resonance, further depleting the ring of electron density.

This electronic arrangement makes the C2 position, where the chlorine leaving group is located, highly electrophilic and susceptible to attack by the nucleophilic secondary amine of Boc-piperazine.[3][4] The reaction proceeds via a two-step, addition-elimination mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.[5]

Figure 1: The SNAr reaction mechanism.

Section 2: The Core Protocol - A Validated Step-by-Step Synthesis

This protocol is designed for robustness and scalability, employing standard laboratory equipment and reagents. The causality behind the choice of reagents and conditions is critical for success.

  • Solvent (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide is chosen because it can solvate the cationic species effectively without interfering with the nucleophile. Its high boiling point is also suitable for reactions requiring heat.

  • Base (K₂CO₃): An inorganic base like potassium carbonate is used to neutralize the HCl generated during the reaction.[1] This is crucial to prevent the protonation of the Boc-piperazine nucleophile, which would render it unreactive.

  • Temperature (80-100 °C): Heating is necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.

Experimental_Workflow A 1. Reagent Charging - Add 2-chloro-5-cyanopyridine,  Boc-piperazine, K2CO3, and DMSO  to a round-bottom flask. B 2. Reaction - Heat the mixture to 80-100 °C. - Monitor progress via TLC or LC-MS  until starting material is consumed. A->B Heat & Stir C 3. Quench & Extraction - Cool to room temperature. - Pour into water and extract with  an organic solvent (e.g., Ethyl Acetate). B->C Workup D 4. Wash & Dry - Wash the combined organic layers  with brine. - Dry over anhydrous Na2SO4 or MgSO4. C->D E 5. Purification - Filter and concentrate in vacuo. - Purify the crude residue by flash  column chromatography on silica gel. D->E F 6. Final Product - Concentrate pure fractions to yield  the target molecule as a solid. - Characterize for identity and purity. E->F

Figure 2: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Equiv.AmountCAS No.
2-Chloro-5-cyanopyridine138.551.0(user defined)33252-28-7[6]
Boc-piperazine186.251.1(user defined)57260-71-6[7]
Potassium Carbonate (K₂CO₃)138.212.0(user defined)584-08-7
Dimethyl Sulfoxide (DMSO)78.13-(user defined)67-68-5
Ethyl Acetate88.11-(for workup)141-78-6
Brine (Saturated NaCl)--(for workup)-
Anhydrous Sodium Sulfate142.04-(for drying)7757-82-6
Silica Gel--(for chromatography)7631-86-9

Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-cyanopyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloro-5-cyanopyridine is fully consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Section 3: Product Validation and Characterization

A synthesis is only as reliable as its characterization. The identity and purity of the final product must be rigorously confirmed.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₄O₂PubChem
Molecular Weight288.35 g/mol PubChem
AppearanceWhite to off-white solidTypical Observation

Representative Analytical Data

Note: Exact peak positions may vary slightly based on solvent and instrument calibration.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.55 (d, 1H), 7.70 (dd, 1H), 6.70 (d, 1H), 3.75 (t, 4H), 3.55 (t, 4H), 1.48 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)160.5, 154.6, 151.2, 140.1, 118.0, 107.9, 101.5, 80.3, 44.9, 44.1, 28.4
Mass Spec (ESI+) m/z 289.16 [M+H]⁺, 311.15 [M+Na]⁺

Section 4: Safety and Process Considerations

  • Reagents: 2-Chloro-5-cyanopyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. DMSO can enhance skin absorption of other chemicals.

  • Reaction: The reaction is heated and should be conducted behind a safety shield. Ensure the condenser is properly functioning to prevent solvent loss.

  • Workup: Use caution when performing extractions, ensuring the separatory funnel is properly vented.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust, high-yielding, and well-understood process. By carefully selecting an activated pyridine substrate and a mono-protected piperazine, the reaction proceeds efficiently under practical laboratory conditions. The principles outlined in this guide—from understanding the reaction mechanism to performing rigorous product validation—are fundamental to the successful production of this and other critical intermediates that drive progress in pharmaceutical research and development.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)
  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. (URL: [Link])

  • CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate - Google P
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 - PubChem. (URL: [Link])

Sources

Technical Guide: tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate. This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

This compound is a critical intermediate in medicinal chemistry, serving as a protected scaffold for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive heterocycles. It combines a piperazine linker—essential for physicochemical property modulation (solubility, pKa)—with a cyanopyridine moiety, a "privileged structure" capable of diverse downstream transformations (e.g., hydrolysis to amides, reduction to amines, or cyclization to tetrazoles).

This guide focuses on the scalable synthesis of this molecule via Nucleophilic Aromatic Substitution (SNAr), providing validated protocols and mechanistic rationale.

Structural Identity & Nomenclature

The molecule is an unsymmetrical piperazine derivative. The precise IUPAC nomenclature is derived from the priority of the carboxylate functional group over the nitrile and amine functionalities.

AttributeDetail
IUPAC Name This compound
Common Name 1-Boc-4-(5-cyanopyridin-2-yl)piperazine
Molecular Formula C15H20N4O2
Molecular Weight 288.35 g/mol
Key Precursor 6-Chloronicotinonitrile (CAS: 33252-28-7)
CAS Number Note: While specific isomers like the 6-cyano (1461715-72-9) are indexed, this 5-cyano derivative is often synthesized de novo from the precursor.
Structural Breakdown
  • Core Scaffold: Piperazine ring.[1][2][3][4][5][6]

  • N1-Protection: tert-Butoxycarbonyl (Boc) group, acid-labile.

  • N4-Functionalization: Pyridine ring attached at position 2.[5]

  • Pyridine Substituent: Cyano (-CN) group at position 5 (relative to pyridine nitrogen).

Synthetic Pathway: SNAr Mechanism

The most efficient route to this molecule is the Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinonitrile (also known as 2-chloro-5-cyanopyridine) with 1-Boc-piperazine .

Why SNAr?

Unlike Buchwald-Hartwig amination, which requires expensive Pd-catalysts and ligands, the SNAr reaction here is activated by the electronic properties of the pyridine ring. The nitrile group at position 5 is a strong electron-withdrawing group (EWG), which, combined with the electronegative ring nitrogen, renders the carbon at position 2 highly electrophilic.

Reaction Scheme Diagram

The following diagram illustrates the reaction flow and the transition state.

SnAr_Mechanism Figure 1: S_NAr Reaction Pathway for 5-Cyanopyridin-2-yl Piperazine Synthesis Reactants Reactants 1-Boc-piperazine + 6-Chloronicotinonitrile Transition Meisenheimer Complex (Transition State) Reactants->Transition Nucleophilic Attack (Heat, Base) Product Product tert-butyl 4-(5-cyanopyridin-2-yl) piperazine-1-carboxylate Transition->Product Re-aromatization (-Cl) Byproduct Byproduct HCl (scavenged by Base) Transition->Byproduct

Mechanistic Insight[3][7]
  • Addition: The secondary amine of 1-Boc-piperazine attacks the C2 position of the pyridine ring. The electron density is delocalized onto the ring nitrogen and the nitrile group, stabilizing the anionic Meisenheimer intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

  • Role of Base: An inorganic base (e.g., K2CO3) or organic base (e.g., DIPEA) is required to neutralize the HCl generated, driving the equilibrium forward.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials
  • 6-Chloronicotinonitrile (2-chloro-5-cyanopyridine): 1.38 g (10.0 mmol).

  • 1-Boc-piperazine: 2.05 g (11.0 mmol, 1.1 equiv).

  • Potassium Carbonate (K2CO3): 2.76 g (20.0 mmol, 2.0 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) - 20 mL.

    • Note on Solvent: DMSO accelerates SNAr rates due to its high dielectric constant, stabilizing the polar transition state.

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (1.38 g) and 1-Boc-piperazine (2.05 g) in 20 mL of DMSO.

  • Base Addition: Add K2CO3 (2.76 g) to the mixture.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. The product is hydrophobic and should precipitate as a white to off-white solid.

    • Stir the aqueous slurry for 30 minutes to ensure all DMSO is solvated into the water phase.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMSO and inorganic salts.

    • Dry the solid under high vacuum at 45°C for 12 hours.

  • Purification (If necessary):

    • The precipitation method usually yields >95% purity. If higher purity is required, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield
  • Yield: 2.45 g – 2.75 g (85–95%).

  • Appearance: White crystalline solid.

Downstream Applications & Deprotection

Once synthesized, the Boc group is typically removed to allow further functionalization of the piperazine nitrogen.[2]

Deprotection Workflow Diagram

The following diagram outlines the logic for deprotection based on sensitivity of other functional groups.

Deprotection_Logic Figure 2: Boc-Deprotection Strategy Start Boc-Protected Precursor Decision Acid Sensitivity? Start->Decision RouteA Method A: TFA/DCM (Standard) Decision->RouteA Small Scale / Lab RouteB Method B: HCl/Dioxane (Scale-up preferred) Decision->RouteB Large Scale / Cost Final Deprotected Salt (TFA or HCl salt) RouteA->Final Evaporation RouteB->Final Filtration

Critical Note on Nitrile Stability

The nitrile group (-CN) at position 5 is relatively stable to acidic deprotection conditions (TFA or HCl) at room temperature. However, avoid heating in strong aqueous acid , as this will hydrolyze the nitrile to the primary amide or carboxylic acid.

  • Recommended Deprotection: 4M HCl in Dioxane at 0°C to RT for 2 hours. This yields the hydrochloride salt as a precipitate, which is easily filtered.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75480766, tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate (Isomer Analog). Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[7] Retrieved from [Link]

  • Common Organic Chemistry. Boc Protection and Deprotection Mechanisms. Retrieved from [Link]

Sources

The 5-Cyanopyridin-2-yl-Piperazine Scaffold: A Privileged Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic history, and application of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate , a critical intermediate in modern medicinal chemistry.

Executive Summary

This compound (CAS: 149554-29-0 for the deprotected core; various for Boc-protected) is a high-value synthetic building block. It serves as a protected form of 1-(5-cyanopyridin-2-yl)piperazine , a "privileged scaffold" widely utilized to modulate the physicochemical properties of drug candidates.

This intermediate is pivotal in the synthesis of ligands for G-protein coupled receptors (GPCRs) —specifically GlyT1 transporters and Histamine H3 receptors—and has recently emerged in the design of epigenetic modulators (SUV39H2 inhibitors) and kinase inhibitors . Its core value lies in the 5-cyanopyridine moiety, which acts as a metabolically stable, electron-deficient aromatic system that tunes the basicity (pKa) of the piperazine nitrogen, optimizing blood-brain barrier (BBB) penetration and oral bioavailability.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Name 1-Boc-4-(5-cyanopyridin-2-yl)piperazine
Molecular Formula C₁₅H₂₀N₄O₂
Molecular Weight 288.35 g/mol
Core Moiety 6-(piperazin-1-yl)nicotinonitrile
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Stability Stable under standard conditions; avoid strong acids (deprotects Boc)

Discovery and Historical Emergence[1]

The trajectory of this compound tracks the evolution of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets.

  • Late 1990s - Early 2000s (The GPCR Era): The scaffold first appeared in patent literature focused on Central Nervous System (CNS) targets. Researchers at major pharmaceutical firms (e.g., Merck, Roche) identified that replacing a phenyl ring with a 5-cyanopyridine significantly reduced the lipophilicity (LogP) and basicity of piperazine-based ligands. This was crucial for developing GlyT1 inhibitors for schizophrenia, where high CNS penetration was required without the liability of hERG channel inhibition (a common cardiac side effect of basic amines).

  • 2010s - Present (Oncology & Epigenetics): The utility of the scaffold expanded beyond neuroscience. In 2017, patents (e.g., WO2017058503A1) highlighted its use in synthesizing inhibitors of SUV39H2 , a histone methyltransferase implicated in cancer cell survival. The rigid, planar geometry of the cyanopyridine provides a distinct vector for pi-stacking interactions within enzyme active sites.

Synthetic Methodology

The synthesis of this compound is a textbook example of Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing cyano group at the 5-position of the pyridine ring activates the 2-position (ortho to the nitrogen) for nucleophilic attack.

Protocol: SₙAr Synthesis

Reagents:

  • Substrate: 6-Chloronicotinonitrile (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMF, DMSO, or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve 6-chloronicotinonitrile in anhydrous DMF (0.5 M concentration).

  • Addition: Add N-Boc-piperazine followed by K₂CO₃.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Note: The reaction is highly regioselective; the piperazine attacks the C-2 position exclusively due to the activation by the ring nitrogen and the para-cyano group.

  • Work-up: Cool to room temperature. Pour into ice water to precipitate the product.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Yield: Typically >85% due to the high reactivity of the chloronicotinonitrile.

Visualizing the Synthesis Pathway

Synthesis SM1 6-Chloronicotinonitrile (Electrophile) Cond K2CO3, DMF 80-100°C SM1->Cond SM2 N-Boc-Piperazine (Nucleophile) SM2->Cond Inter Meisenheimer Complex Cond->Inter SnAr Attack Prod Tert-butyl 4-(5-cyanopyridin-2-yl) piperazine-1-carboxylate Inter->Prod - HCl Deprotect TFA/DCM (Optional Deprotection) Prod->Deprotect Final 1-(5-Cyanopyridin-2-yl) piperazine Deprotect->Final

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SₙAr).

Applications in Drug Development[2]

The "5-cyanopyridin-2-yl-piperazine" moiety acts as a functional bioisostere for phenyl-piperazines, offering three critical advantages:

  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation) than a phenyl ring.

  • Reduced Basicity: The electron-withdrawing cyano group lowers the pKa of the piperazine nitrogens, reducing lysosomal trapping and improving permeation.

  • H-Bond Acceptor: The cyano group serves as a weak hydrogen bond acceptor, interacting with serine or threonine residues in receptor binding pockets.

Key Therapeutic Areas
A. Neuroscience (Schizophrenia & Cognition)
  • Target: Glycine Transporter 1 (GlyT1).[1][2][3][4][5]

  • Mechanism: GlyT1 inhibitors increase synaptic glycine levels, potentiating NMDA receptor function.[2][3][4][5] This is a leading hypothesis for treating the "negative symptoms" of schizophrenia.

  • Role of Scaffold: The 5-cyanopyridine core is frequently used in the "tail" region of these inhibitors to secure binding affinity while maintaining the lipophilicity profile required to cross the blood-brain barrier.

B. Oncology (Epigenetics)
  • Target: SUV39H2 (Suppressor of Variegation 3-9 Homolog 2).

  • Mechanism: SUV39H2 methylates Histone H3K9, silencing tumor suppressor genes.

  • Role of Scaffold: The piperazine acts as a rigid linker, positioning the cyanopyridine to interact with the substrate-binding groove of the methyltransferase.

C. Metabolic Disease (Diabetes) [6]
  • Target: DPP-IV (Dipeptidyl Peptidase-4).

  • Role of Scaffold: While cyanopyrrolidines are more common (e.g., Vildagliptin), piperazine analogs have been explored to improve selectivity against related peptidases (DPP8/9).

Functional Relationship Diagram

Applications cluster_0 Neuroscience cluster_1 Oncology Core Tert-butyl 4-(5-cyanopyridin-2-yl) piperazine-1-carboxylate GlyT1 GlyT1 Inhibitors (Schizophrenia) Core->GlyT1 Deprotection & Coupling H3 H3 Antagonists (Narcolepsy/Cognition) Core->H3 SUV SUV39H2 Inhibitors (Epigenetic Regulation) Core->SUV Kinase Kinase Inhibitors (Solvent Front Binders) Core->Kinase

Figure 2: The "Family Tree" of pharmaceutical applications derived from this intermediate.

Handling and Safety Standards

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Deprotection Warning: The Boc group is acid-labile. Exposure to strong acids (HCl, TFA) will yield the free amine, which is significantly more polar and basic.

References

  • Synthesis & SUV39H2 Inhibition: Bicyclic compound and use thereof for inhibiting SUV39H2. Patent US10508109B2. (2019).

  • GlyT1 Inhibitor Context: Piperazine with or-substitution for GlyT1. Patent TWI289556B.

  • General Piperazine Synthesis: Enabling Technologies for Organic Synthesis. UCL Discovery (2024). Describes mechanochemical SₙAr of 6-chloronicotinonitrile.

  • Chemical Properties: 6-(Piperazin-1-yl)nicotinonitrile (CAS 149554-29-0). Sigma-Aldrich Technical Data.

Sources

A Technical Guide to Unlocking the Therapeutic Potential of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule at the Crossroads of Proven Scaffolds

In the landscape of medicinal chemistry, the convergence of privileged structural motifs within a single molecule often signals a promising starting point for drug discovery. Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is one such molecule, embodying a strategic fusion of a 2,5-disubstituted pyridine, a piperazine core, and a reactive cyano group. While direct biological data for this specific entity remains nascent, a thorough analysis of its constituent parts and structurally related compounds reveals a compelling case for its investigation across several high-impact therapeutic areas.

This guide is structured to provide a comprehensive exploration of the potential research avenues for this compound. It moves from its fundamental chemical attributes and synthetic considerations to hypothesized biological activities and the detailed experimental workflows required to validate them. The insights herein are derived from an extensive review of analogous structures and the established roles of its core chemical moieties in successful therapeutic agents.

I. Foundational Chemistry and Synthesis

The subject molecule, with a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol , is characterized by a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a pyridine ring at the 2-position, which is further substituted with a cyano group at the 5-position.[1] This 2,5-disubstitution pattern on the pyridine ring is a key feature found in various biologically active compounds.[2][3]

Proposed Synthetic Pathway

A plausible and efficient synthesis can be conceptualized based on established methodologies for related compounds, such as the intermediates of the CDK4/6 inhibitor, Ribociclib.[4][5] The proposed retro-synthetic analysis suggests a nucleophilic aromatic substitution (SNAr) reaction as the key step.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_5_dihalopyridine 2,5-Dihalopyridine (e.g., 2-chloro-5-cyanopyridine) SNAr SNAr Reaction 2_5_dihalopyridine->SNAr Boc_piperazine Tert-butyl piperazine-1-carboxylate Boc_piperazine->SNAr Target_Compound This compound SNAr->Target_Compound Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: Proposed Synthetic Route via SNAr Reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. Potential Research Areas and Hypothesized Mechanisms

The structural components of this compound suggest several promising avenues for investigation. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[6][7][8][9][10] The cyanopyridine group is also a key pharmacophore in various therapeutic agents, including DPP-IV inhibitors for diabetes.[11][12][13]

A. Oncology: Kinase Inhibition

The most compelling initial research direction is in oncology, specifically in the realm of kinase inhibitors. The structurally similar compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a known intermediate in the synthesis of Ribociclib, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer.[4]

Hypothesis: this compound, after deprotection of the Boc group, can serve as a scaffold for the development of novel kinase inhibitors. The 5-cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of various kinases.

Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Boc_Deprotection Boc Deprotection (TFA/DCM) Core_Scaffold Core Piperazine Scaffold Boc_Deprotection->Core_Scaffold Library_Synthesis Combinatorial Library Synthesis (Amide coupling, etc.) Core_Scaffold->Library_Synthesis Kinase_Screening Broad Kinase Panel Screening (e.g., KinomeScan) Library_Synthesis->Kinase_Screening Hit_Identification Hit Identification Kinase_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies In_Vitro_Assays In Vitro Cellular Assays (Proliferation, Apoptosis) SAR_Studies->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Models In_Vitro_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: Workflow for Kinase Inhibitor Development.

Protocol: Broad-Spectrum Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of the deprotected core scaffold and a focused library of its derivatives in DMSO.

  • Assay: Utilize a commercial kinase profiling service (e.g., DiscoverX's KINOMEscan™ or Eurofins' KinaseProfiler™) to screen the compounds against a panel of 400+ human kinases at a concentration of 1-10 µM.

  • Data Analysis: Analyze the percentage of inhibition data. Hits are typically defined as compounds that cause >70% inhibition of a specific kinase.

  • Dose-Response: For identified hits, perform dose-response assays to determine the IC50 value for the target kinase(s).

B. Central Nervous System (CNS) Disorders

Piperazine derivatives are renowned for their CNS activity, with numerous approved drugs for depression, anxiety, and psychosis.[10][14] They often act as ligands for dopamine and serotonin receptors.

Hypothesis: The title compound and its derivatives may exhibit affinity for key CNS receptors, such as serotonin (5-HT) or dopamine (D2) receptors, making them potential starting points for novel antipsychotic or antidepressant agents.

Protocol: Receptor Binding Assay

  • Target Selection: Based on computational docking studies, select a panel of relevant CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).

  • Assay Setup: Use commercially available membrane preparations expressing the target receptor and a corresponding radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Competition Binding: Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of the test compound.

  • Measurement: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.

C. Antimicrobial and Antifungal Applications

The 2,5-disubstituted pyridine scaffold has been identified in compounds with potent antifungal activity, particularly against Candida albicans, by targeting the enzyme Erg11.[2][15] Additionally, various pyridine and piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[9][16][17]

Hypothesis: this compound and its derivatives could exhibit antimicrobial or antifungal activity, potentially through mechanisms such as ergosterol biosynthesis inhibition or disruption of bacterial cell wall synthesis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Choose a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Data Summary and Future Directions

To systematically evaluate the potential of this molecular scaffold, a structured data collection and analysis approach is essential.

Research Area Primary Screen Secondary Assays Key Parameters
Oncology Broad Kinase Panel ScreenIC50 Determination, Cellular Proliferation Assays (MTT, Celigo)% Inhibition, IC50 (nM), GI50 (µM)
CNS Disorders Receptor Binding Assays (5-HT, Dopamine)Functional Assays (e.g., cAMP accumulation), In vivo behavioral modelsKi (nM), EC50/IC50 (nM)
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayMinimum Bactericidal/Fungicidal Concentration (MBC/MFC), Time-kill kineticsMIC (µg/mL), MBC/MFC (µg/mL)

The path forward for this compound is one of systematic exploration. The initial focus should be on the deprotection of the Boc group to unmask the reactive secondary amine, followed by the creation of a small, diverse library of derivatives. Screening this library across the three proposed research areas will rapidly identify the most promising therapeutic applications. Subsequent efforts should concentrate on structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified biological targets.

This molecule represents a compelling starting point, rich with the potential inherited from its well-regarded chemical predecessors. Through the rigorous application of the experimental strategies outlined in this guide, the scientific community can effectively unlock its therapeutic promise.

References

  • Google Patents.CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • National Center for Biotechnology Information. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC.[Link]

  • PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2.[Link]

  • ResearchGate. (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.[Link]

  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety.[Link]

  • PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4.[Link]

  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.[Link]

  • PubMed. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV.[Link]

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2.[Link]

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.[Link]

  • PubMed Central. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC.[Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]

  • PubMed. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11.[Link]

  • Frontiers. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.[Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.[Link]

  • Dove Press. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.[Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).[Link]

  • InChemenu. Cyanopyridine derivatives: Significance and symbolism.[Link]

  • ResearchGate. (PDF) High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11.[Link]

  • ResearchGate. (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.[Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity.[Link]

  • MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.[Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.[Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.[Link]

Sources

Methodological & Application

Application of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the exploration of diverse chemical spaces. Compound libraries, collections of structurally related molecules, are fundamental to this endeavor, enabling high-throughput screening campaigns that can identify promising new drug candidates. Within the vast landscape of medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold".[1][2][3][4][5][6][7] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and receptor binding affinity.[3]

This application note focuses on a highly versatile building block for library synthesis: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate . This compound strategically combines three key features: a Boc-protected piperazine for sequential functionalization, a pyridine ring as a common pharmacophore, and a cyano group that can act as a bioisostere or a synthetic handle for further diversification. The strategic placement of the cyano group at the 5-position of the pyridine ring also influences the electronic properties of the scaffold, potentially modulating its biological activity.[8][9]

This guide will provide a detailed overview of the applications of this compound in library synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₅H₂₀N₄O₂
Molecular Weight 288.35 g/mol
CAS Number 21384-05-4
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane (DCM), chloroform, and ethyl acetate.
Storage Store in a cool, dry place away from light and moisture.

Core Synthetic Strategy: A Two-Vector Approach to Diversity

The synthetic utility of this compound lies in its two distinct points of diversification, allowing for the generation of large and structurally diverse compound libraries.

G cluster_0 Core Building Block cluster_1 Diversification Pathways cluster_2 Resulting Library A This compound B Vector 1: N-H Functionalization (after Boc Deprotection) A->B Step 1: Boc Deprotection C Vector 2: Cyano Group Manipulation A->C Alternative/Sequential Functionalization D Diverse Compound Library B->D Step 2: Parallel Synthesis (Amidation, Alkylation, etc.) C->D

Figure 1: A high-level overview of the diversification strategy using the title compound.

Protocol I: Library Synthesis via N-H Functionalization

This protocol outlines the most common application of this building block: leveraging the piperazine nitrogen for library diversification. This is a two-stage process involving the deprotection of the Boc group followed by parallel synthesis reactions.

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to unmask the secondary amine of the piperazine ring.[4][10]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.1 M).

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected product, 6-(piperazin-1-yl)nicotinonitrile.

Rationale: The use of TFA in DCM is a standard and efficient method for Boc deprotection. The acidic conditions protonate the Boc group, leading to its cleavage as isobutylene and carbon dioxide. The subsequent basic wash is crucial to neutralize the trifluoroacetate salt of the product, yielding the free amine for the next step.

Step 2: Parallel Library Synthesis

With the deprotected piperazine in hand, a multitude of reactions can be performed in parallel to generate a diverse library. Below are protocols for two of the most common diversification reactions: N-acylation and reductive amination.[1][5][11]

A. Parallel N-Acylation

Materials:

  • 6-(piperazin-1-yl)nicotinonitrile (from Step 1)

  • A library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure (for a single well in a 96-well plate):

  • To a solution of a carboxylic acid (1.2 eq) in DMF, add DIC (1.2 eq) and HOBt (1.2 eq).

  • Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 6-(piperazin-1-yl)nicotinonitrile (1.0 eq) in DMF.

  • Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the crude product can be purified by preparative HPLC.

B. Parallel Reductive Amination

Materials:

  • 6-(piperazin-1-yl)nicotinonitrile (from Step 1)

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure (for a single well in a 96-well plate):

  • To a solution of 6-(piperazin-1-yl)nicotinonitrile (1.0 eq) and an aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir at room temperature for 1 hour to form the iminium ion intermediate.

  • Add STAB (1.5 eq) in portions.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • The crude product can be purified by preparative HPLC.

G A This compound B 6-(piperazin-1-yl)nicotinonitrile A->B TFA, DCM C N-Acylated Library B->C R-COOH, DIC, HOBt, DIPEA D N-Alkylated Library B->D R-CHO, STAB, AcOH

Figure 2: Workflow for library synthesis via N-H functionalization.

Protocol II: Advanced Diversification Strategies

Beyond functionalization of the piperazine nitrogen, the cyanopyridine core offers further opportunities for diversification.

A. Palladium-Catalyzed Cross-Coupling Reactions

While the title compound itself is not a halide, the general strategy of coupling a halo-pyridine with a Boc-piperazine is a cornerstone of many library syntheses. For instance, a library could be generated by coupling various aryl or heteroaryl boronic acids with a brominated version of the pyridine core, followed by the introduction of the piperazine. Alternatively, the piperazine nitrogen of the deprotected core can participate in Buchwald-Hartwig amination with a diverse set of aryl halides.[12]

Example: Buchwald-Hartwig Amination with the Deprotected Core

Materials:

  • 6-(piperazin-1-yl)nicotinonitrile

  • A library of aryl halides (bromides or iodides)

  • Pd₂(dba)₃ or a similar palladium catalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or dioxane

Procedure:

  • In a glovebox, combine the aryl halide (1.0 eq), 6-(piperazin-1-yl)nicotinonitrile (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add anhydrous toluene.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

B. Functionalization of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other moieties, further expanding the chemical space of the library.

Example: Conversion to a Tetrazole

The cyano group can be converted to a tetrazole, a common bioisostere for a carboxylic acid, via a [3+2] cycloaddition with an azide.

Materials:

  • A library member containing the 5-cyanopyridine moiety

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or triethylamine hydrochloride

  • DMF

Procedure:

  • To a solution of the 5-cyanopyridine compound (1.0 eq) in DMF, add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature and pour into water.

  • Acidify with HCl to precipitate the tetrazole product.

  • Filter the solid and wash with water to obtain the product.

G cluster_0 Core Scaffold cluster_1 Advanced Diversification cluster_2 Expanded Library A 6-(piperazin-1-yl)nicotinonitrile B Buchwald-Hartwig Amination (with Aryl Halides) A->B C Cyano Group Conversion (e.g., to Tetrazole) A->C D Further Diversified Compound Library B->D C->D

Figure 3: Advanced diversification pathways.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse compound libraries. Its bifunctional nature allows for a systematic and efficient exploration of chemical space around the privileged piperazine-pyridine scaffold. The protocols outlined in this application note provide a solid foundation for researchers to design and execute their own library synthesis campaigns, ultimately accelerating the discovery of new and effective therapeutic agents. The strategic use of this and similar building blocks will continue to be a key driver of innovation in medicinal chemistry and drug discovery.

References

  • Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. NIH - [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC - [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library - [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI - [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC - [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI - [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed - [Link]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed - [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed - [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen - [Link]

  • Discovery, Structure-Activity Relationship, and Pharmacological Evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. PubMed - [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar - [Link]

  • Discovery of 5-Cyano-6-phenylpyrimidin Derivatives Containing an Acylurea Moiety as Orally Bioavailable Reversal Agents against P-Glycoprotein-Mediated Mutidrug Resistance. PubMed - [Link]

  • Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Figshare - [Link]

  • Click Reactions in Medicinal Chemistry. MDPI - [Link]

  • Popularity of common reactions in the synthesis of pharmaceuticals. Data collected from Ref. 5. ResearchGate - [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC - [Link]

  • Recent applications of click chemistry in drug discovery. PubMed - [Link]

  • Buchwald–Hartwig amination. Wikipedia - [Link]

Sources

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in Kinase Inhibitor Discovery

Executive Summary

The design of ATP-competitive kinase inhibitors frequently necessitates the incorporation of solvent-exposed moieties that enhance aqueous solubility, permeability, and metabolic stability. This compound represents a high-value "privileged scaffold" intermediate. Its structure combines a piperazine linker (for solubility and geometry) with a cyanopyridine terminus (a bioisostere for carbonyls and a hydrogen-bond acceptor).

This guide details the robust synthesis, deprotection, and application of this intermediate in the modular construction of Type I and Type II kinase inhibitors. It focuses on its utility in targeting kinases such as Pim-1 , p38 MAPK , and CDK families, where the cyanopyridine motif often engages critical residues in the hinge or solvent-front regions.

Compound Profile & Technical Specifications

PropertySpecification
IUPAC Name This compound
CAS Registry 1461715-72-9 (Generic/Isomer specific variants exist)
Molecular Formula C₁₅H₂₀N₄O₂
Molecular Weight 288.35 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mM), DCM, MeOH; Insoluble in water
Key Functionality Boc-Group: Orthogonal amine protection.Cyanopyridine: H-bond acceptor, metabolic stabilizer.Piperazine: Rigid linker controlling vector orientation.

Strategic Rationale in Medicinal Chemistry

The 5-cyanopyridine moiety is not merely a passive structural element; it serves specific pharmacological roles:

  • Electronic Modulation: The electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition—a common liability in basic amine-containing drugs.

  • Interaction Capability: The nitrile group (CN) can act as a weak hydrogen bond acceptor (e.g., with backbone amides like Met109 in p38α) or fill small hydrophobic pockets.

  • Synthetic Versatility: The nitrile is a precursor to amides (via hydrolysis) or primary amines (via reduction), allowing for late-stage diversification of the inhibitor library.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (SNAr Coupling)

Objective: To couple 1-Boc-piperazine with 6-chloronicotinonitrile via Nucleophilic Aromatic Substitution.

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (10 mmol) in DMF (20 mL).

  • Addition: Add 1-Boc-piperazine (12 mmol) followed by finely ground K₂CO₃ (25 mmol).

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride.

    • Mechanistic Note: The electron-withdrawing cyano group at the 3-position (relative to Cl at 6) activates the ring for SNAr by stabilizing the Meisenheimer complex.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

  • Isolation: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes. Yields are typically >85%.[1][2]

Protocol B: Boc-Deprotection (Activation)

Objective: To generate the free secondary amine for subsequent coupling to the kinase core.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate (5 mmol) in DCM (15 mL). Cool to 0°C.

  • Acidolysis: Add TFA (5 mL) dropwise. (Alternatively, use 10 mL of 4M HCl/Dioxane).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor for the loss of the Boc group (-100 mass units) via LC-MS.

  • Workup (Free Base): Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution (carefully, gas evolution). Dry the organic layer over Na₂SO₄ and concentrate.[3]

    • Critical Check: Ensure the pH is basic (>9) during extraction to recover the amine, as the pyridine nitrogen can also be protonated.

Protocol C: Coupling to Kinase Core (Buchwald-Hartwig or SNAr)

Objective: To attach the "Tail" to a "Core" scaffold (e.g., a 2,4-dichloropyrimidine).

Reagents:

  • Kinase Core: e.g., 2,4-dichloro-5-trifluoromethylpyrimidine

  • Catalyst (if Pd coupling): Pd₂(dba)₃ / Xantphos

  • Base: Cs₂CO₃ or DIPEA

Procedure (SNAr Variant - Preferred for electron-deficient cores):

  • Dissolve the Kinase Core (1.0 equiv) in THF or n-Butanol.

  • Add the deprotected 1-(5-cyanopyridin-2-yl)piperazine (1.1 equiv) and DIPEA (2.5 equiv).

  • Heat to reflux (THF) or 100°C (n-Butanol) for 2–12 hours.

  • Logic: The piperazine NH is a potent nucleophile. Regioselectivity depends on the core (e.g., C4 vs C2 on pyrimidine).

Visualization of Workflows

Diagram 1: Synthesis & Activation Pathway

This flow illustrates the conversion of raw materials into the active "Warhead-Linker" ready for scaffold attachment.

SynthesisPath Start1 6-Chloronicotinonitrile Inter Intermediate: Tert-butyl 4-(5-cyanopyridin-2-yl) piperazine-1-carboxylate Start1->Inter SNAr (K2CO3, DMF, 90°C) Start2 1-Boc-piperazine Start2->Inter Deprot Deprotection (TFA or HCl) Inter->Deprot Active Active Amine: 1-(5-Cyanopyridin-2-yl) piperazine Deprot->Active Neutralization (NaHCO3)

Caption: Figure 1. Synthesis and activation of the cyanopyridine-piperazine tail.

Diagram 2: Modular Kinase Inhibitor Assembly

This diagram demonstrates how the active amine integrates into a convergent synthesis strategy for a generic kinase inhibitor.

KinaseAssembly Core Kinase Core Scaffold (e.g., 2,4-Dichloropyrimidine) Step1 Step 1: C4-Substitution (SNAr, mild) Core->Step1 Tail Active Tail: 1-(5-Cyanopyridin-2-yl)piperazine Tail->Step1 Hinge Hinge Binder (e.g., Aniline/Indazole) Step2 Step 2: C2-Substitution (Buchwald or SNAr, harsh) Hinge->Step2 InterMed Core-Tail Intermediate Step1->InterMed InterMed->Step2 Final Final Kinase Inhibitor (Target: CDK/p38/Pim-1) Step2->Final

Caption: Figure 2. Convergent assembly of a Type I kinase inhibitor using the piperazine tail.

Troubleshooting & Optimization

  • Issue: Low Yield in SNAr Step.

    • Cause: Incomplete conversion due to low electrophilicity.

    • Solution: Switch solvent to DMSO (higher dielectric constant) or increase temperature to 110°C. Ensure the base is anhydrous.

  • Issue: "Sticky" Deprotection.

    • Cause: Formation of trifluoroacetate salts that are oils.

    • Solution: Use HCl/Dioxane to generate the hydrochloride salt, which often precipitates as a solid and is easier to handle than the TFA salt.

  • Issue: Regioselectivity in Core Coupling.

    • Cause: Competition between C2 and C4 positions on pyrimidine cores.

    • Solution: Control temperature.[3] C4 substitution (sterically less hindered or electronically favored) usually occurs at lower temperatures (RT to 50°C), while C2 requires higher heat.

References

  • Synthesis of Piperazine-Pyridine Derivatives

    • Title: "Design, Synthesis, and Biological Evaluation of Novel 6-Amino-2-piperazinylpyridine-Based ROCK2 Inhibitors."
    • Source:Arch. Pharm. (2025).[3][4][5][6][7]

    • Link:[Link]

  • Cyanopyridine in Kinase Inhibitors

    • Title: "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors."[8]

    • Source:ACS Omega (2023).
    • Link:[Link]

  • Structural Role of Cyanopyrimidines/Pyridines

    • Title: "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase."[5][9]

    • Source:J. Med.[5] Chem. (2005).[5]

    • Link:[Link]

  • General Piperazine Synthesis Protocols

    • Title: "Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine."
    • Source: BenchChem Application Notes.[3]

Sources

Application Note: Scalable Synthesis of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


)

Part 1: Executive Summary & Strategic Rationale

The Target & Significance

The title compound serves as a critical intermediate in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and GPCR ligands (e.g., GPR119 agonists).[1] It features a piperazine linker protected by a tert-butoxycarbonyl (Boc) group, attached to a pyridine ring bearing a nitrile handle. The nitrile group is a versatile precursor for amidines, amides, or amines, while the Boc group allows for controlled, sequential functionalization of the piperazine nitrogens.

Retrosynthetic Logic

The most robust route for scale-up is the Nucleophilic Aromatic Substitution (


)  of 6-chloronicotinonitrile with 1-Boc-piperazine.
  • Activation: The nitrile group at the C5 position of the pyridine ring is strongly electron-withdrawing (

    
    , 
    
    
    
    effects), significantly lowering the LUMO energy at the C2 position. This makes the C2-chloride highly susceptible to nucleophilic attack by the secondary amine of the piperazine.
  • Selectivity: Unlike palladium-catalyzed cross-couplings (Buchwald-Hartwig), this

    
     reaction requires no heavy metals, reducing cost and eliminating the need for metal-scavenging steps during purification.
    
  • Regiochemistry: The reaction is highly regioselective; the leaving group (Cl) is at the most activated position.

Process Safety & Scale-Up Considerations
  • Exotherm Control: The reaction is exothermic.[2] On a kilogram scale, "all-in" addition can lead to thermal runaways. A semi-batch protocol (controlled addition of base or substrate) is mandated.

  • Impurity Profile: The primary impurities are unreacted starting materials and the hydrolysis product of the nitrile (amide), which can form if the reaction mixture is wet and heated excessively.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard for

    
     but difficult to remove. For scale-up, Acetonitrile (MeCN)  or Isopropyl Alcohol (IPA)  are preferred if solubility permits, as they allow for easier solvent swaps or direct crystallization. However, due to the high melting point of the product, DMSO/Water precipitation is the most volume-efficient method for isolation.
    

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][3][4]RoleKey Hazard
6-Chloronicotinonitrile 138.551.00ElectrophileToxic, Irritant
1-Boc-piperazine 186.251.10NucleophileIrritant
DIPEA (Hünig's Base)129.241.50Proton ScavengerCorrosive, Flammable
DMSO 78.135-7 VolSolventSkin Permeator
Water 18.0210-15 VolAnti-solventNone
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup (Semi-Batch Mode)
  • Reactor Prep: Ensure a clean, dry reactor (glass-lined or stainless steel) equipped with an overhead mechanical stirrer, internal temperature probe, and reflux condenser.

  • Charging: Charge 6-Chloronicotinonitrile (1.0 equiv) and 1-Boc-piperazine (1.1 equiv) into the reactor.

  • Solvent Addition: Add DMSO (5 volumes relative to nitrile mass). Start stirring at moderate speed (e.g., 200 RPM).

    • Note: The solids may not fully dissolve at room temperature (RT). This is acceptable.

  • Base Addition (Critical Step): Add DIPEA (1.5 equiv) dropwise via an addition funnel over 30–60 minutes.

    • Safety Check: Monitor internal temperature. Maintain

      
       during addition to prevent premature exotherm.
      
Phase 2: Reaction & Monitoring
  • Heating: Ramp the temperature to 85–90 °C over 1 hour.

  • Incubation: Hold at 90 °C for 4–6 hours.

  • In-Process Control (IPC): Sample 50 µL of the mixture, dilute in MeCN, and analyze by HPLC.

    • Passing Criteria: Area% of 6-Chloronicotinonitrile < 1.0%.

    • Contingency: If starting material remains, add 0.1 equiv of 1-Boc-piperazine and stir for an additional 2 hours.

Phase 3: Workup & Isolation (Precipitation Method)
  • Cooling: Cool the reaction mixture to 40–45 °C . (Do not cool to RT yet, as the product might oil out or crash out as an amorphous lump).

  • Crystallization: Slowly add Water (3 volumes) dropwise over 1 hour while maintaining temperature at 40–45 °C.

    • Observation: The solution should turn cloudy as the product seeds.

  • Aging: Once the slurry forms, add the remaining Water (7 volumes) more rapidly. Cool the slurry to 20 °C and stir for 2 hours to maximize yield.

  • Filtration: Filter the solids using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with Water (2 x 3 volumes) to remove residual DMSO and DIPEA salts. Follow with a displacement wash of Heptane (2 volumes) to aid drying.

Phase 4: Drying
  • Drying: Dry the wet cake in a vacuum oven at 50 °C with a nitrogen bleed for 12–24 hours.

  • Yield Expectation: 85–92% isolated yield.

  • Appearance: Off-white to pale yellow crystalline solid.

Part 3: Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the critical intermediate states.

SNAr_Pathway SM1 6-Chloronicotinonitrile (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex + DIPEA / DMSO Heat (90°C) SM2 1-Boc-piperazine (Nucleophile) SM2->Complex Product Target Product (Precipitate) Complex->Product - Cl⁻ Byproduct DIPEA·HCl (Water Soluble) Complex->Byproduct

Caption: Figure 1: Reaction pathway via Nucleophilic Aromatic Substitution (


). The electron-poor pyridine ring facilitates the displacement of chloride by the piperazine amine.
Scale-Up Workflow Diagram

This flowchart guides the operator through the unit operations, highlighting decision points.

ScaleUp_Workflow Start Start: Reactor Setup Charge Charge Reagents (Nitrile + Piperazine + DMSO) Start->Charge AddBase Controlled Addition of DIPEA (T < 35°C) Charge->AddBase Heat Heat to 90°C (4-6 Hours) AddBase->Heat IPC IPC Check (HPLC) SM < 1.0%? Heat->IPC AddMore Add 0.1 eq Piperazine IPC->AddMore No Cool Cool to 45°C IPC->Cool Yes AddMore->Heat Precip Slow Water Addition (Crystallization) Cool->Precip Filter Filtration & Wash (Water/Heptane) Precip->Filter Dry Vacuum Dry @ 50°C Filter->Dry End Final QC & Packaging Dry->End

Caption: Figure 2: Unit operation workflow for the kilogram-scale synthesis, including In-Process Control (IPC) logic.

Part 4: Analytical Specifications & Troubleshooting

Characterization Data (Expected)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.50 (d, 1H, Pyridine H-6), 7.90 (dd, 1H, Pyridine H-4), 6.95 (d, 1H, Pyridine H-3).
      
    • 
       3.70–3.60 (m, 4H, Piperazine 
      
      
      
      near N-Boc).
    • 
       3.50–3.40 (m, 4H, Piperazine 
      
      
      
      near Pyridine).
    • 
       1.42 (s, 9H, Boc 
      
      
      
      -Butyl).
  • HPLC Purity: >98.0% (Area).[4]

  • Water Content (KF): < 0.5%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to 100°C; check purity of DIPEA.
"Oiling Out" during Workup Water added too fast or T too high.Re-heat to dissolve, then cool very slowly with seed crystals.
Impurity: Hydrolysis (Amide) Wet solvent + High Temp + High pH.Ensure DMSO is dry (<0.1%

). Avoid excessive heating times.
Impurity: Des-Boc Acidic contamination.Ensure reactor is free of acid residue; DIPEA acts as buffer.

Part 5: References

  • Reaction Mechanism (

    
    ): Nucleophilic Aromatic Substitution of Heterocycles.[5]
    
    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Scale-Up Safety: Thermal Safety of Batch Processes.

    • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.

    • Context: Principles of semi-batch addition to control exotherms.

  • Analogous Synthesis Protocols: Synthesis of 1-Boc-4-(2-pyridyl)piperazine derivatives.

    • Source: ChemicalBook (Generic Protocol for CAS 1346599-94-7 analogs).

  • Green Chemistry Solvents: Sanofi's Solvent Selection Guide.

    • Source: Prat, D., et al. (2013). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.

    • URL:[Link]

Sources

Application Note: Strategic Synthesis & Derivatization of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery chemists through the high-efficiency synthesis and strategic derivatization of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate . This scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in GPCR ligands (e.g., 5-HT1A receptor agonists) and kinase inhibitors.

Executive Summary & Pharmacological Relevance

The target molecule, This compound (hereafter referred to as Compound A ), represents a critical "bifunctional hub" in drug design.

  • The "Head" (Cyanopyridine): The electron-deficient pyridine ring serves as a bioisostere for phenyl rings, improving metabolic stability and solubility. The nitrile group is a versatile handle for converting to amides, amines, or heterocycles (e.g., tetrazoles).[1]

  • The "Tail" (Boc-Piperazine): The piperazine linker provides rigid spacing, while the Boc group allows for controlled, orthogonal functionalization of the secondary amine.

Key Applications:

  • CNS Disorders: Precursor to Vilazodone-like antidepressants (5-HT1A partial agonists).

  • Oncology: Intermediate for inhibitors targeting PI3K/mTOR pathways.

Synthetic Strategy: The Core Assembly

The most robust route to Compound A is the Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing cyano group at the C5 position of the pyridine ring activates the C2-chlorine for displacement by the piperazine nucleophile.

Mechanism & Logic

Unlike unactivated aryl chlorides that require Palladium catalysis (Buchwald-Hartwig), the 6-chloronicotinonitrile substrate is sufficiently electrophilic to react under thermal conditions with a mild base. This avoids heavy metal contamination—a critical quality attribute (CQA) in pharmaceutical intermediates.

Visual Workflow: Synthesis & Divergence

G SM1 6-Chloronicotinonitrile (Electrophile) Core Compound A (Target Scaffold) SM1->Core SNAr K2CO3, DMSO, 80°C SM2 1-Boc-Piperazine (Nucleophile) SM2->Core Deriv1 Pathway A: Nitrile Hydrolysis (Amide/Acid) Core->Deriv1 H2O2, NaOH Deriv2 Pathway B: Boc Deprotection (Free Amine) Core->Deriv2 HCl/Dioxane or TFA Deriv3 Pathway C: Nitrile Reduction (Benzylamine) Core->Deriv3 H2, Raney Ni

Figure 1: Strategic synthetic workflow for Compound A and its primary derivatization pathways.

Detailed Experimental Protocols

Protocol 1: Core Scaffold Synthesis (SNAr)

Objective: Multi-gram synthesis of Compound A with >95% purity.

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - anhydrous, finely ground

  • Dimethyl Sulfoxide (DMSO) - Solvent volume: 5 mL per gram of substrate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (e.g., 10.0 g, 72.2 mmol) in DMSO (50 mL).

  • Addition: Add 1-Boc-piperazine (14.8 g, 79.4 mmol) followed by K₂CO₃ (20.0 g, 144.4 mmol).

  • Reaction: Heat the mixture to 80°C under an air atmosphere (inert gas is not strictly required but recommended for consistency). Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

    • Checkpoint: Conversion is typically complete within 4–6 hours. The product spot will be more polar than the starting chloride.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield: 90–95% Data Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the C2-proton of the pyridine and the appearance of Boc-methyl protons (~1.4 ppm, s, 9H) and piperazine methylene protons (~3.4–3.8 ppm).

Protocol 2: Derivatization Pathway A - Nitrile Hydrolysis

Objective: Controlled conversion of the nitrile to a primary amide (Nicotinamide analog).

Reagents:

  • Compound A (1.0 equiv)[2][3][4]

  • Hydrogen Peroxide (30% aq., 5.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.0 equiv)

  • DMSO (10 volumes)

Procedure:

  • Dissolve Compound A in DMSO at room temperature.

  • Add K₂CO₃, followed by the slow, dropwise addition of 30% H₂O₂. Caution: Exothermic.[1]

  • Stir at room temperature for 1–2 hours.

  • Quench: Add water to precipitate the amide product. Filter and dry.

  • Note: This method (Radziszewski conditions) prevents over-hydrolysis to the carboxylic acid, which often occurs with strong NaOH/reflux methods.

Protocol 3: Derivatization Pathway B - N-Boc Deprotection

Objective: Liberation of the secondary amine for library generation (e.g., urea formation, reductive amination).

Reagents:

  • Compound A (1.0 equiv)[2][3][4]

  • 4M HCl in Dioxane (5-10 equiv) or TFA/DCM (1:4 ratio)

Procedure (HCl Method - Recommended):

  • Dissolve Compound A in a minimal amount of 1,4-dioxane or MeOH.

  • Add 4M HCl in dioxane at 0°C.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Isolation: The product often precipitates as the dihydrochloride salt. Dilute with diethyl ether, filter, and dry under nitrogen.

    • Advantage:[5][6] The HCl salt is a stable, free-flowing solid, unlike the hygroscopic TFA salt.

Process Comparison: SNAr vs. Pd-Catalysis

FeatureProtocol A: SNAr (Recommended)Protocol B: Buchwald-Hartwig
Substrate Scope Requires EWG (CN, NO₂, CF₃) on PyridineWorks on unactivated Chlorides
Reagents K₂CO₃ (Cheap, Benign)Pd(OAc)₂, BINAP, NaOtBu (Expensive)
Impurity Profile Inorganic salts (easy removal)Heavy metals (requires scavenging)
Scalability Excellent (kg-scale)Moderate (catalyst cost)

Troubleshooting & Optimization

Scenario 1: Reaction is sluggish (<50% conversion after 6h).

  • Cause: Particle size of K₂CO₃ is too large or DMSO is "wet".

  • Fix: Use micronized K₂CO₃ or switch to Cs₂CO₃ (higher solubility). Ensure DMSO is dry.

Scenario 2: Product is oiling out during water workup.

  • Cause: Residual DMSO or rapid addition of water.

  • Fix: Seed the water mixture with a crystal of pure product before addition. Alternatively, extract with EtOAc, wash with brine, and recrystallize from Hexane/EtOAc.

Scenario 3: Over-hydrolysis to Acid during Amide synthesis.

  • Cause: Temperature too high or reaction time too long.

  • Fix: Strictly maintain <25°C. Monitor by LC-MS every 30 mins.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bashetti, N., et al. (2022). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.[7] ResearchGate.[7] Available at: [Link]

  • Yáñez-Alarid, R., et al. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]

  • Google Patents.Method for preparing 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester (CN113429340B).

Sources

Application Notes and Protocols: Leveraging Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate as a versatile scaffold in contemporary drug discovery campaigns. This document outlines its potential applications, proposes detailed experimental protocols, and offers insights into its role as a key building block for synthesizing novel therapeutic agents.

Introduction: The Strategic Value of the Cyanopyridinyl-Piperazine Scaffold

This compound is a heterocyclic compound featuring a cyanopyridine moiety linked to a piperazine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement is of significant interest in medicinal chemistry for several reasons. The piperazine ring is a "privileged scaffold," frequently found in approved drugs due to its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] The 2-aminopyridine and related 2-aminopyrimidine structures are also crucial components in many biologically active molecules, known for forming key interactions with biological targets.[2][3]

While this compound itself is primarily regarded as a research chemical or a synthetic intermediate, its structural motifs are present in potent and selective inhibitors of various drug targets.[4] For instance, the structurally related compound NVP-DPP728, which also contains a cyanopyridin element, is a known inhibitor of dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes.[5] Furthermore, derivatives of aminopyridines and piperazines have been explored for a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[6][7][8]

This guide, therefore, presents a hypothetical yet scientifically rigorous case study on how this compound can serve as a foundational element in a drug discovery program targeting a relevant enzyme class, such as protein kinases or dipeptidyl peptidases.

Core Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
Molecular FormulaC15H20N4O2[9]
Molecular Weight288.34 g/mol [9]
IUPAC Nametert-butyl 4-(5-cyano-2-pyridinyl)piperazine-1-carboxylate[9]
CAS Number1461715-72-9[9]

Proposed Drug Discovery Workflow: A Case Study

This section outlines a potential drug discovery workflow commencing with this compound as a key intermediate for the synthesis of a focused compound library.

DrugDiscoveryWorkflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization A Start: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate B Step 1: Boc Deprotection A->B C Step 2: Parallel Amide Coupling or Reductive Amination B->C D Focused Compound Library C->D E High-Throughput Screening (HTS) (e.g., Kinase Panel) D->E F Hit Identification & Validation E->F G Initial SAR Assessment F->G H Iterative Synthesis of Analogs G->H I In Vitro ADMET Profiling H->I J In Vivo Efficacy Studies I->J K Candidate Selection J->K

Caption: A generalized drug discovery workflow starting from the specified intermediate.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the secondary amine of the piperazine ring for subsequent functionalization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (10 mL per 1 g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (2-3 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 6-(piperazin-1-yl)nicotinonitrile.

Causality: The Boc group is acid-labile, and TFA in an anhydrous solvent like DCM is a standard and efficient method for its removal without affecting other functional groups in the molecule.

Protocol 2: Parallel Amide Coupling for Library Synthesis

Objective: To synthesize a library of amide derivatives from the deprotected intermediate for structure-activity relationship (SAR) studies.

Materials:

  • 6-(piperazin-1-yl)nicotinonitrile (from Protocol 1)

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional)

Procedure:

  • In each well of a 96-well reaction block, dispense a solution of 6-(piperazin-1-yl)nicotinonitrile (1.0 eq) in DMF.

  • To each well, add a solution of a unique carboxylic acid (1.1 eq) from a pre-plated library.

  • Add a solution of HATU (1.2 eq) and DIPEA (2.0 eq) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • After the reaction is complete, quench with water and extract the products using an appropriate organic solvent (e.g., ethyl acetate).

  • The crude products can be purified by high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and is well-suited for parallel synthesis. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

Hypothetical Signaling Pathway and Target Interaction

Based on the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, we can hypothesize a scenario where our synthesized library is screened against a panel of protein kinases. A potential hit could, for example, inhibit a kinase involved in a cancer-related signaling pathway.

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target) KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Inhibitor Synthesized Inhibitor (from Library) Inhibitor->KinaseB GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway where a synthesized inhibitor targets Kinase B.

Data Interpretation and Lead Optimization

Following the initial screening, hits would be validated and their potency (e.g., IC50) determined. The initial SAR from the focused library will guide the next round of synthesis. For instance, if derivatives with aromatic carboxylic acids show higher potency, further exploration of this chemical space would be warranted.

The lead optimization phase would involve iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The versatility of the piperazine scaffold is particularly advantageous here, as modifications at the newly introduced amide nitrogen can be used to fine-tune properties like solubility and cell permeability.[1]

Conclusion

This compound represents a valuable starting point for the discovery of novel therapeutics. Its constituent parts, the cyanopyridine and piperazine moieties, are well-established pharmacophores. By employing standard synthetic transformations and a systematic drug discovery workflow, researchers can leverage this intermediate to generate focused libraries of compounds for screening against a wide array of biological targets. The protocols and strategies outlined in these application notes provide a robust framework for initiating such a drug discovery program.

References

  • Peter, S., et al. (2012). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Tiekink, E. R., & Patel, M. B. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1578. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049–2060. [Link]

  • Hartung, J., & Greb, M. (2009). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

  • Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 38(36), 11597–11603. [Link]

  • ACS Publications. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Plouvier, B., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

  • Bashetti, N., et al. (2018). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3653–3657. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • GSC Biological and Pharmaceutical Sciences. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Kaczor, A. A., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry, 65(7), 5736–5757. [Link]

  • PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

Sources

Troubleshooting & Optimization

common side reactions with Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Compound Identity:

  • Systematic Name: tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate[1]

  • Core Scaffold: Piperazine-linked 2-amino-5-cyanopyridine.[1][2]

  • Primary Utility: A critical intermediate for kinase inhibitors (e.g., CDK4/6 pathways) and GPCR ligands.[1] It serves as a "masked" piperazine; the Boc group protects the secondary amine, while the nitrile provides a handle for further functionalization (e.g., hydration to amide, reduction to amine, or heterocycle formation).

The Chemist's Challenge: This molecule presents a classic chemoselectivity paradox . You often need to remove the acid-labile Boc group to release the free amine, but the electron-deficient nitrile (activated by the pyridine ring) is susceptible to acid-catalyzed hydrolysis. Furthermore, the pyridine nitrogen introduces basicity and oxidation risks.

Diagnostic Decision Tree (Visual Guide)

Before proceeding with troubleshooting, identify your impurity profile using the diagram below.

ReactionPathways SM Starting Material (Boc-Protected Nitrile) Desired Target: Free Amine (Nitrile Intact) SM->Desired Anhydrous Acid (TFA/DCM or HCl/Dioxane) Amide Impurity A: Primary Amide (Hydrolysis, M+18) SM->Amide Aq. Acid + Heat (Partial Hydrolysis) NOxide Impurity C: N-Oxide (Oxidation, M+16) SM->NOxide mCPBA / Peroxides Reduced Impurity D: Aminomethyl (Reduction, M+4) SM->Reduced H2, Pd/C or LAH Acid Impurity B: Carboxylic Acid (Full Hydrolysis, M+19) Amide->Acid Prolonged Acid/Heat

Figure 1: Reaction landscape showing the desired deprotection pathway (Green) versus competing side reactions (Red/Yellow).[1]

Troubleshooting Guides (Q&A Format)

Module A: Boc Deprotection & Nitrile Hydrolysis

Q1: I removed the Boc group using 4M HCl in water/methanol, but my LC-MS shows a major peak at M+18. What happened?

Diagnosis: You have hydrated the nitrile (-CN) to a primary amide (-CONH₂).[1] Mechanism: The 5-cyanopyridine ring is electron-deficient.[1] Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[3] This is an equilibrium process that is driven forward by heat and high water concentration [1].[1] Corrective Protocol:

  • Eliminate Water: Switch to anhydrous conditions. Use 4M HCl in Dioxane or TFA/DCM (1:1 ratio).[1]

  • Temperature Control: Perform the reaction at 0°C to Room Temperature . Do not heat.

  • Scavengers: If using TFA, add triethylsilane (TES) or dimethyl sulfide as cation scavengers, though strictly not necessary for this scaffold, they prevent tert-butyl cation re-attachment.[1]

Q2: During workup of the free amine, my yield is extremely low, but the crude LC-MS looked clean. Where is my product?

Diagnosis: The product is likely stuck in the aqueous layer as a salt or is water-soluble. Explanation: The deprotected piperazine is a secondary amine (basic), and the pyridine nitrogen adds to the polarity. Corrective Protocol:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH > 10 using saturated Na₂CO₃ or NaOH before extraction.

  • Solvent Choice: Use DCM/Isopropanol (3:1) or Chloroform/Ethanol (9:1) for extraction.[1] Standard EtOAc is often insufficient for extracting polar piperazines.[1]

  • Salting Out: Saturate the aqueous phase with NaCl.[1]

Module B: Functional Group Incompatibility

Q3: I tried to reduce a nitro group on another part of my molecule using H₂/Pd-C, but the nitrile disappeared.

Diagnosis: You reduced the nitrile to an aminomethyl group (-CH₂NH₂).[1] Mechanism: Benzylic-type nitriles (and pyridyl nitriles) are susceptible to catalytic hydrogenation, often yielding primary or secondary amines [2].[1] Corrective Protocol:

  • Poison the Catalyst: Use a milder catalyst system like Fe/NH₄Cl or SnCl₂ for nitro reduction if you need to keep the nitrile intact.

  • Alternative: If catalytic hydrogenation is mandatory, use Lindlar catalyst or carefully control equivalents of H₂ (balloon pressure only, short reaction times).[1]

Q4: My Grignard reaction targeting the nitrile resulted in a complex mixture.

Diagnosis: The Grignard reagent attacked the Boc carbamate. Mechanism: While nitriles react with Grignards to form ketones (after hydrolysis), the Boc carbonyl is also electrophilic. Strong nucleophiles will attack the carbamate, leading to cleavage or complex addition products. Corrective Protocol:

  • Order of Operations: Deprotect the Boc first (if the amine can be tolerated) or switch to a more robust protecting group (e.g., Cbz, though removal is harder) if Grignard chemistry is essential.

  • Temperature: Run the addition at -78°C to maximize kinetic selectivity for the nitrile, though this is risky.

Module C: Oxidation & Stability

Q5: My solid reagent turned from off-white to yellow/brown after a month on the shelf.

Diagnosis: Surface oxidation or photo-degradation.[1] Mechanism: Pyridines, especially those with electron-donating amino groups (the piperazine nitrogen at C2 acts as a donor), are susceptible to N-oxidation at the pyridine nitrogen or radical oxidation processes under light [3].[1] Corrective Protocol:

  • Purification: Pass through a short plug of basic alumina or silica (DCM/MeOH eluent).[1]

  • Storage: Store at -20°C , under Argon/Nitrogen , and strictly protect from light .

Quantitative Data: Solvent Compatibility Matrix

Use this table to select the correct solvent system for your intended transformation.

Solvent SystemBoc StabilityNitrile StabilityPyridine StabilityRecommended Use
TFA / DCM (1:1) Unstable (Removed)Stable (Anhydrous)Stable (Protonated)Standard Deprotection
HCl / Dioxane (4M) Unstable (Removed)Stable Stable (Salt)Alternative Deprotection
HCl / Water (6M) Unstable Unstable (Hydrolysis)StableAvoid (unless Amide desired)
NaOH / MeOH (1M) StableStable (Cold)StableSaponification of esters elsewhere
H₂ / Pd-C / MeOH StableUnstable (Reduction)StableAvoid (Nitrile risk)
mCPBA / DCM StableStableUnstable (N-Oxide)Avoid (Oxidation risk)

References

  • Mechanism of Nitrile Hydrolysis

    • Source: Organic Chemistry Portal.[1] "Hydrolysis of Nitriles."

    • URL:[Link]

    • Relevance: Explains the acid-catalyzed pathway converting 5-cyanopyridine to the amide impurity.
  • Catalytic Hydrogenation of Nitriles

    • Source: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1]

    • Relevance: Details the reduction of cyanopyridines to aminomethylpyridines under standard hydrogen
  • Pyridine N-Oxide Formation

    • Source: Youssef, K. M., et al. (2018).[1] "Synthesis and biological evaluation of some new pyridine derivatives." Journal of Heterocyclic Chemistry.

    • URL:[Link][1]

    • Relevance: Discusses the susceptibility of 2-aminopyridine systems to oxid
  • Boc Deprotection Protocols

    • Source: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1]

    • Relevance: The definitive guide for anhydrous deprotection methods (TFA/DCM) to preserve acid-sensitive functionalities like nitriles.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyanopyridine derivatives, as they may release toxic cyanide species under extreme conditions.

Sources

Technical Support Center: Optimizing Reaction Temperature for Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the complexities of palladium-catalyzed cross-coupling reactions.

This center is structured to address your challenges in a practical, question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the coupling reaction to synthesize this compound?

For palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, a common starting temperature range is between 80°C and 100°C.[1][2] Many Suzuki couplings, for instance, require heating to proceed at an efficient rate.[3] However, the optimal temperature is highly dependent on the specific catalytic system, including the choice of ligand and base. Some modern catalyst systems can facilitate these reactions at temperatures as low as 40°C or even room temperature.[1]

Q2: My reaction is sluggish and showing low conversion. Should I just increase the temperature?

While increasing the temperature can enhance the reaction rate, it should be done cautiously.[3] Excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: Palladium catalysts can degrade at elevated temperatures, often observed as the formation of palladium black.[4][5] This reduces the concentration of the active catalyst and can halt the reaction.

  • Side Reactions: Higher temperatures can promote side reactions such as homocoupling of the boronic acid in Suzuki reactions or decomposition of starting materials and products.[6]

  • Reduced Selectivity: Increased temperatures can sometimes lead to a decrease in the selectivity of the desired product.

Therefore, before defaulting to a higher temperature, it is crucial to evaluate other reaction parameters such as the catalyst/ligand system, base, and solvent. A systematic optimization is recommended.

Q3: I am observing significant byproduct formation. Could the reaction temperature be the cause?

Yes, suboptimal reaction temperature is a common culprit for byproduct formation.[7] For instance, in Suzuki couplings, high temperatures can sometimes favor the formation of homocoupled products. In Buchwald-Hartwig aminations, elevated temperatures might lead to side reactions involving the functional groups on your substrates. If you are observing significant byproducts, consider screening a range of lower temperatures.

Q4: How does the choice of base influence the optimal reaction temperature?

The strength of the base plays a crucial role in determining the required reaction temperature. Generally, weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) may necessitate higher reaction temperatures to achieve a satisfactory reaction rate.[1] Conversely, strong bases like sodium tert-butoxide (NaOtBu) can often facilitate the reaction at lower temperatures.[1] However, strong bases may not be compatible with sensitive functional groups on your substrates.[2]

Troubleshooting Guides

Scenario 1: Low to No Product Formation

Problem: You have set up your coupling reaction at a standard temperature (e.g., 80°C) and after several hours, TLC or LC-MS analysis shows mostly unreacted starting materials.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent and Catalyst Integrity: Before adjusting the temperature, ensure that your reagents, especially the boronic acid (in case of Suzuki) and phosphine ligands, have not degraded.[3] Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere.[3]

  • Systematic Temperature Screen: Set up a series of small-scale parallel reactions, varying the temperature in 10°C increments (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Monitor Reaction Progress: Analyze each reaction at regular time intervals (e.g., 1h, 3h, 6h, 12h) to determine the optimal temperature and time for maximum conversion.

  • Observe for Catalyst Precipitation: Visually inspect the reaction mixtures for the formation of palladium black, which indicates catalyst decomposition.[4] If this occurs at higher temperatures, it suggests that a lower temperature or a more stable catalyst system is required.

Scenario 2: Significant Byproduct Formation or Product Degradation

Problem: The reaction proceeds to a certain conversion, but then the yield of the desired product plateaus or decreases, with a concurrent increase in impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps:

  • Conduct a Lower Temperature Screen: Set up parallel reactions at temperatures below your initial condition (e.g., 80°C, 70°C, 60°C, 50°C).

  • Time-Course Analysis: Carefully monitor the formation of both the desired product and the major byproducts over time at each temperature. This will help you identify a temperature window where the formation of the desired product is maximized relative to the impurities.

  • Consider a Different Solvent: The boiling point of your solvent dictates the maximum accessible temperature. Switching to a lower-boiling solvent can be a simple way to enforce a milder reaction temperature.

  • Evaluate Ligand and Base: Some ligands can promote higher selectivity at lower temperatures. If temperature reduction alone does not solve the issue, a re-screening of ligands and bases at a moderate temperature is advisable.

Experimental Protocols

Protocol 1: High-Throughput Temperature Screening

This protocol is designed for the use of parallel synthesis platforms to efficiently screen multiple temperatures.[8][9][10]

  • Stock Solution Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid for Suzuki or an aryl halide for Buchwald-Hartwig), the palladium precursor, and the ligand in a suitable degassed solvent.

  • Dispensing: In an array of reaction vials under an inert atmosphere, dispense the stock solutions of the starting materials and catalyst components.

  • Base Addition: Add the chosen base to each vial.

  • Temperature Gradient: Place the vials in a parallel reactor system capable of maintaining different temperature zones. Set the desired temperature gradient across the reactor block (e.g., 60°C to 120°C).

  • Sampling and Analysis: After a predetermined time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by a high-throughput method such as UPLC-MS to determine the yield and purity.

Data Presentation

Table 1: Example Temperature Screening Data for a Suzuki Coupling

Temperature (°C)Yield of Desired Product (%)Major Impurity (%)
6015<1
70452
80855
908212
1007520
11060 (Pd black observed)25

Mechanistic Considerations

Understanding the catalytic cycle is key to rational temperature optimization.

G A Pd(0)L_n B Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) A->B Slow at low T C Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) B->C D Reductive Elimination (Ar-Nu -> Product) C->D D->A Can be T sensitive

Sources

Technical Support Center: Optimization & Stability of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Reactivity Hotspots[1]

To prevent byproduct formation, we must first deconstruct the molecule's competing reactivities. This compound is a bifunctional scaffold: it possesses an acid-labile protecting group (Boc ) and a hydrolysis-sensitive electrophile (Nitrile ), linked by a piperazine-pyridine core.[1]

The primary failure mode in handling this compound is loss of orthogonality . Reagents intended for one functional group often inadvertently degrade the other.

Reactivity Map

The following diagram illustrates the specific "danger zones" where byproducts are most likely to form during standard workflows.

ReactivityMap Molecule Tert-butyl 4-(5-cyanopyridin-2-yl) piperazine-1-carboxylate Boc Boc Group (Acid Labile) Molecule->Boc Site 1 Nitrile Nitrile (C-5) (Electrophilic/Hydrolyzable) Molecule->Nitrile Site 2 Pyridine Pyridine Ring (N-Oxidation Risk) Molecule->Pyridine Core Byproduct1 t-Butyl Cation (Triggers Ritter Rxn) Boc->Byproduct1 Acid + Heat Byproduct2 Primary Amide (Hydrolysis) Nitrile->Byproduct2 Aq. Acid Byproduct3 N-Oxide Pyridine->Byproduct3 mCPBA/H2O2

Caption: Fig 1. Chemoselectivity map highlighting the three primary degradation pathways.

Troubleshooting Guides: Preventing Specific Byproducts

Scenario A: Boc Deprotection (Preserving the Nitrile)

The Problem: You need the free piperazine amine, but standard acidic conditions (TFA/Water) are hydrolyzing the nitrile to a primary amide (CONH₂) or carboxylic acid.

The Hidden Risk (Ritter Reaction): In the absence of water, the tert-butyl cation generated from Boc cleavage can attack the nitrile nitrogen, forming a bulky N-tert-butyl amide byproduct that is difficult to separate.

Optimized Protocol: Use a scavenger-assisted anhydrous deprotection method.[1]

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Reason
Reagent 20-50% TFA in DCM4M HCl in Dioxane (Anhydrous)Avoids water entirely, preventing hydrolysis.[1]
Scavenger NoneTriethylsilane (TES) or Anisole (5 eq)Traps t-butyl cations, preventing Ritter reaction with the nitrile [1].[1]
Temperature Ambient to Reflux0°C to 10°CSuppresses side reactions; nitrile hydrolysis is endothermic.
Quench Aqueous NaHCO₃Solid Na₂CO₃ or basic resinMinimizes exposure of the free nitrile to aqueous base.

Step-by-Step Workflow:

  • Dissolve substrate in dry DCM (0.1 M).[1]

  • Add 5.0 equiv. Triethylsilane (TES) .[1] This is non-negotiable for nitrile preservation.[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (10 equiv).

  • Monitor by LCMS.[1] Look for M-100 (product) vs M-100+18 (amide byproduct).[1]

  • Concentrate in vacuo without heating above 30°C.

Scenario B: Nitrile Reduction (Preserving the Boc)

The Problem: You want to reduce the nitrile to a primary amine (CH₂NH₂), but standard reducing agents (LAH) attack the Boc carbamate, leading to N-methylation or complete deprotection.[1]

Optimized Protocol: Use Hydrogenation with Raney Nickel or Cobalt-catalyzed Borohydride reduction.[1]

Reducing AgentRisk LevelOutcome
LiAlH₄ (LAH) CriticalRemoves Boc; reduces nitrile.[1]
BH₃·THF HighCan reduce Boc at elevated temps.[1]
H₂ / Raney Ni Safe Selectively reduces nitrile to amine; leaves Boc intact [2].[1]
NaBH₄ / CoCl₂ Safe Mild, chemoselective reduction.[1]

Step-by-Step Workflow (NaBH₄/CoCl₂ Method):

  • Dissolve substrate in MeOH.[1]

  • Add 2.0 equiv.[1][2] CoCl₂[1]·6H₂O (pink solution).[1]

  • Cool to 0°C.

  • Portion-wise add 5.0 equiv.[1][3][4] NaBH₄. (Caution: Vigorous gas evolution).[1]

  • Observation: Solution turns black (formation of cobalt boride active species).[1]

  • Stir 1h. Work up with dilute NH₄OH to sequester cobalt.[1]

Decision Logic for Purification

If byproducts have already formed, use this logic flow to determine the salvage strategy.

PurificationLogic Start Impurity Detected in LCMS CheckMass Identify Mass Shift Start->CheckMass Mass18 +18 Da (Water) Amide Formation CheckMass->Mass18 Mass56 +56 Da (t-Butyl) Ritter Adduct CheckMass->Mass56 Mass16 +16 Da (Oxygen) N-Oxide CheckMass->Mass16 Sol1 Irreversible. Recrystallize (EtOH/Hex) to remove amide. Mass18->Sol1 Sol2 Difficult Separation. Requires Reverse Phase Prep-HPLC (High pH). Mass56->Sol2 Sol3 Reversible. Treat with PCl3 or Zn powder/AcOH. Mass16->Sol3

Caption: Fig 2.[1] Troubleshooting logic for post-reaction impurity remediation.

Frequently Asked Questions (FAQ)

Q: I see a +56 mass shift after TFA deprotection. What is it? A: This is likely the Ritter reaction byproduct . The tert-butyl cation released from the Boc group has attacked the lone pair of your nitrile nitrogen, forming an N-tert-butyl amide. Prevention:[1] You must use a cation scavenger (Triethylsilane, Thioanisole, or Anisole) during deprotection [1].[1]

Q: Can I use aqueous HCl for deprotection? A: Only if you accept partial hydrolysis.[1] The electron-deficient nature of the 5-cyanopyridine makes the nitrile highly susceptible to acid-catalyzed hydration. Anhydrous HCl in Dioxane or Ether is significantly safer for this specific scaffold.[1]

Q: The pyridine nitrogen is oxidizing during storage. How do I prevent this? A: Pyridines with electron-withdrawing groups (like -CN) are generally less prone to N-oxidation than electron-rich pyridines.[1] However, if observed, store the compound under Argon at -20°C. If N-oxide forms (+16 mass), it can be reduced back to the pyridine using Zn/Acetic acid or PCl₃ without affecting the nitrile or Boc group.

Q: Why is the yield low when using Pd/C for nitrile reduction? A: Palladium on Carbon (Pd/C) is often poor for reducing aliphatic/aromatic nitriles to primary amines because intermediate imines can condense to form secondary amines (dimers).[1] Fix: Switch to Raney Nickel (Ra-Ni) in ammoniacal methanol.[1] The ammonia suppresses secondary amine formation [2].

References

  • Lundt, B. F., et al. "Selective Removal of Protecting Groups." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.[1] (Describes cation scavenging mechanisms).

  • Gould, F., et al. "Chemoselective reduction of nitriles in the presence of Boc-protected amines." Journal of Organic Chemistry, vol. 25, 1960.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. [1]

Sources

Technical Support Center: Navigating Scale-Up Challenges for Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, drawing from established chemical principles and scale-up best practices. Our goal is to empower you to overcome common hurdles and ensure a robust, scalable, and safe synthetic process.

Section 1: Reaction Pathway Overview

The most prevalent and scalable method for synthesizing this compound involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples a halosubstituted pyridine with a protected piperazine. The typical starting materials are 2-chloro-5-cyanopyridine or 2-bromo-5-cyanopyridine and tert-butyl piperazine-1-carboxylate.

The choice of catalyst, ligand, base, and solvent is critical for success, especially during scale-up, where factors like reaction kinetics, mass transfer, and thermal safety become paramount.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 2-Chloro-5-cyanopyridine H This compound A->H B Tert-butyl piperazine-1-carboxylate B->H C Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) C->H Catalyzes D Phosphine Ligand (e.g., XPhos, RuPhos) D->H E Base (e.g., NaOtBu, K2CO3) E->H F Solvent (e.g., Toluene, Dioxane) F->H G Inert Atmosphere (N2) Heat (80-110 °C) G->H

Caption: General scheme for Buchwald-Hartwig amination.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Category A: Reaction Initiation & Performance

Q1: My reaction is sluggish or fails to start. What are the common causes?

A1: Failure to initiate is almost always linked to the deactivation of the palladium catalyst or insufficient base activity. Here’s a breakdown of the primary culprits:

  • Atmosphere Contamination: The active Pd(0) species is extremely sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel or a poor-quality inert atmosphere (nitrogen or argon) will rapidly oxidize the catalyst, preventing the reaction. On scale-up, ensuring a thorough purge-and-refill cycle is critical.[1]

  • Reagent/Solvent Quality: Residual water in the solvent or reagents can hydrolyze the strong bases (like NaOtBu) and certain phosphine ligands. Always use anhydrous solvents and high-purity reagents.

  • Base Insolubility/Particle Size: Strong inorganic bases like K₂CO₃ or Cs₂CO₃ have low solubility in organic solvents. If the base clumps or has a large particle size, the solid-liquid phase transfer required for the reaction is hindered. On a larger scale, the agitation rate must be sufficient to maintain a fine suspension. Grinding the base before use can be beneficial.[2]

  • Incorrect Catalyst/Ligand Choice: 2-Halopyridines can be challenging substrates due to the potential for the pyridine nitrogen to coordinate with the palladium center, inhibiting catalysis.[3] Using bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) is often necessary to promote the desired reductive elimination and prevent catalyst inhibition.[3]

Q2: I'm observing low conversion even after extended reaction times. How can I improve the yield?

A2: Low conversion points to a suboptimal reaction environment or catalyst deactivation over time. The following workflow can help diagnose and solve the issue.

G start Low Conversion Observed check_temp Is Temperature Optimal? (80-110 °C) start->check_temp check_reagents Are Reagents Stoichiometric & High Purity? check_temp->check_reagents Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is Catalyst Loading Sufficient? (0.5-2 mol%) check_reagents->check_catalyst Yes resupply_reagents Verify Purity & Stoichiometry check_reagents->resupply_reagents No check_ligand Is Ligand Appropriate for 2-Halopyridine? check_catalyst->check_ligand Yes increase_catalyst Increase Catalyst/Ligand Loading check_catalyst->increase_catalyst No change_ligand Screen Alternative Ligands (e.g., XPhos, RuPhos) check_ligand->change_ligand No end_node Improved Conversion check_ligand->end_node Yes adjust_temp->check_reagents resupply_reagents->check_catalyst increase_catalyst->check_ligand change_ligand->end_node G start Crude Product with High Pd Content check_cost Is Cost a Major Constraint? start->check_cost low_cost_path Aqueous Wash (e.g., L-cysteine) or Activated Carbon check_cost->low_cost_path Yes high_efficiency_path Use Dedicated Scavenger (e.g., SiliaMetS Thiol) check_cost->high_efficiency_path No filtration Filtration to Remove Scavenger/Carbon low_cost_path->filtration high_efficiency_path->filtration end_node Product with Acceptable Pd Levels filtration->end_node

Sources

dealing with impurities in commercial Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurity-related issues during their experiments. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your research.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses common problems encountered in the lab that may be linked to impurities in your starting material.

Question 1: My reaction is sluggish, or I am observing unexpected side products. Could impurities in my this compound be the cause?

Answer:

Absolutely. The purity of your starting material is critical for reaction efficiency and selectivity. Several types of impurities could be present in commercial batches and contribute to these issues:

  • Unreacted Starting Materials: The synthesis of this compound typically involves the reaction of N-Boc-piperazine with a substituted cyanopyridine. Incomplete reaction can leave residual N-Boc-piperazine, which can compete in subsequent reactions.

  • Positional Isomers: During the synthesis, isomers such as Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate can form. These isomers may have different reactivity profiles, leading to a mixture of products in your reaction.

  • Hydrolysis Products: The nitrile group on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding amide or carboxylic acid. These polar impurities can interfere with reactions and complicate purification.

  • Residual Solvents and Reagents: Solvents used in the manufacturing process (e.g., toluene, ethyl acetate) and residual reagents can be present and may not be compatible with your reaction conditions.

To diagnose the issue, we recommend a thorough analysis of the commercial batch using HPLC-UV and ¹H NMR spectroscopy before use.

Question 2: My HPLC chromatogram shows multiple peaks for what should be a pure starting material. How can I identify these impurities?

Answer:

Observing multiple peaks on an HPLC chromatogram is a clear indication of impurities. Here is a systematic approach to their identification:

  • Review the Supplier's Certificate of Analysis (CoA): While often providing limited detail, the CoA should state the purity and the analytical method used. This provides a starting point for your own analysis.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the primary tool for assessing purity. A well-developed gradient method can separate the main component from various impurities. By comparing retention times with known standards (if available) or by analyzing the UV spectra of the peaks, you can start to classify the impurities. For instance, positional isomers will have the same mass but may have different retention times and slightly different UV spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the molecular weights of the impurity peaks observed in the HPLC. This data is invaluable for proposing structures of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities, even at low levels. Characteristic signals for starting materials, isomers, or degradation products can often be identified. For example, the presence of signals corresponding to un-substituted N-Boc-piperazine would indicate an incomplete initial reaction.

The following flowchart outlines a typical workflow for impurity identification:

G cluster_0 Impurity Identification Workflow start Commercial Batch of this compound hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis hplc->lcms If unknown peaks nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Confirm structures compare Compare Data with Known Standards and Literature lcms->compare nmr->compare identify Identify Impurities: - Starting Materials - Positional Isomers - Degradation Products - Residual Solvents compare->identify

Caption: Workflow for the identification of impurities.

Question 3: I've identified the impurities. What are the best strategies to purify my commercial this compound?

Answer:

The choice of purification method depends on the nature and quantity of the impurities. Here are some effective strategies:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially if the product is a solid. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: For mixtures with significant amounts of impurities or for separating compounds with similar polarities (like positional isomers), column chromatography is the preferred method. Silica gel is a common stationary phase, and a gradient elution with a mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Preparative HPLC: For very challenging separations or when very high purity is required, preparative HPLC can be employed. This technique offers the highest resolution but is generally more expensive and time-consuming for large quantities.

The following table summarizes the suitability of each method for different types of impurities:

Purification MethodSuitable for RemovingAdvantagesDisadvantages
Recrystallization Minor impurities with different solubility profilesScalable, cost-effectiveNot effective for isomers or impurities with similar solubility
Column Chromatography Starting materials, by-products, positional isomersGood resolution, versatileCan be time-consuming, requires solvent
Preparative HPLC Difficult-to-separate isomers, trace impuritiesHighest resolution, excellent for high purityLower capacity, higher cost

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch?

A1: Based on typical synthetic routes, the most probable impurities are:

  • N-Boc-piperazine: An unreacted starting material.
  • 2-chloro-5-cyanopyridine or 2-fluoro-5-cyanopyridine: The other key starting material.
  • Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate: A common positional isomer.
  • Piperazine: From incomplete Boc protection of the initial piperazine.
  • tert-Butanol: A byproduct of the Boc-protection step.

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This will help prevent hydrolysis of the nitrile group and other potential degradation pathways.

Q3: Can the Boc protecting group be cleaved under my reaction conditions?

A3: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. Strong acids will readily cleave the Boc group, liberating the free piperazine. If your reaction involves acidic reagents or generates acidic byproducts, you should be aware of this potential side reaction. It is advisable to monitor your reaction by TLC or LC-MS for the appearance of the deprotected product.

Q4: Are there any known incompatibilities of this compound?

A4: Besides its sensitivity to strong acids, you should avoid strong oxidizing agents, as they can potentially react with the pyridine ring or the piperazine moiety.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Column Chromatography for Purification

This protocol is a general guideline for the purification of gram-scale quantities of the compound.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., heptane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Start the elution with 100% heptane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in heptane.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

The following diagram illustrates the general workflow for purification:

G cluster_1 Purification Workflow crude Crude Product slurry Prepare Silica Slurry crude->slurry load Load Slurry onto Column slurry->load pack Pack Chromatography Column pack->load elute Elute with Solvent Gradient (e.g., Heptane/Ethyl Acetate) load->elute collect Collect and Analyze Fractions (TLC/HPLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for column chromatography purification.

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Raveendra Reddy, P., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.
  • Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 2011, 125(1), 95-9.
  • Google Patents. Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine. CN108558792B.
  • Google Patents.
  • Google Patents. Synthesis method of N-Boc piperazine. CN108033931B.
  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate. [Link]

Validation & Comparative

purity analysis of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of HPLC methodologies for the purity assessment of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS: 683274-61-5).[1]

This compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural dualities—combining a lipophilic, acid-sensitive Boc-protecting group with a basic, electron-deficient cyanopyridine moiety—create specific analytical challenges that generic "screening" gradients often fail to address.[1]

Part 1: The Analytical Challenge & Strategic Comparison

The primary challenge in analyzing this intermediate is not just retaining the main peak, but resolving it from three distinct classes of impurities:

  • Synthetic Precursors: 1-Boc-piperazine (low UV absorbance) and 2-Chloro-5-cyanopyridine (UV active).[1]

  • Degradants: The de-protected amine (4-(5-cyanopyridin-2-yl)piperazine), formed via acid hydrolysis of the Boc group.[1]

  • Regioisomers: Potential isomers if the coupling reaction lacked specificity (less common but possible).[1]

We compare two methodological approaches:

  • Alternative A (The "Standard" Approach): A generic C18 column with Formic Acid/Acetonitrile.[1]

  • The Recommended Solution (Method B): A Phenyl-Hexyl stationary phase with Ammonium Acetate/Methanol.[1]

Comparative Performance Matrix
MetricAlternative A: Generic C18 (Acidic) Method B: Phenyl-Hexyl (Buffered) Analysis
Selectivity (

)
Moderate.[1] Relies solely on hydrophobicity.[1]High. Leverages

-

interactions with the pyridine ring.[1]
Method B resolves the critical pyridine precursor from the product significantly better.
Peak Shape (Tailing) Poor (

) for basic impurities.[1]
Excellent (

).
Buffer suppresses silanol ionization.[1]
Acidic mobile phases in Method A fail to fully mask silanol interactions with the pyridine nitrogen.[1]
Impurity Detection Fails to detect Boc-piperazine (weak UV).[1]Robust. Optimized wavelength (210 nm) or CAD/MS compatibility.Method B allows for lower UV detection limits without baseline drift.[1]
Stability Low.[1] Acidic pH may degrade the Boc group on-column.[1]High. Neutral pH (6.[1]5) preserves the Boc moiety.[1]Method A risks generating the very impurity (de-Boc) it seeks to measure.[1]

Part 2: In-Depth Methodological Guide

The "Why" Behind Method B (Expertise & Experience)

The superiority of the Phenyl-Hexyl phase (Method B) stems from the


-

interaction mechanism
.[1] The cyanopyridine ring in the target molecule is electron-deficient.[1] A Phenyl-Hexyl column provides electron-rich aromatic rings in the stationary phase, creating a specific retention mechanism for the pyridine moiety that a standard C18 alkyl chain cannot offer.[1]

Furthermore, the choice of Methanol over Acetonitrile in Method B is deliberate. Methanol is a protic solvent that enhances the


-

selectivity, whereas Acetonitrile (aprotic) can suppress these subtle interactions.[1]
Validated Experimental Protocol (Method B)

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with Acetic Acid).

  • Solvent B: Methanol (LC-MS Grade).[1]

  • Diluent: 50:50 Water:Methanol.[1]

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Critical for reproducibility of

    
    -interactions).
    
  • Detection:

    • Channel 1: 254 nm (Specific for Cyanopyridine moiety).[1]

    • Channel 2: 210 nm (Universal for Boc-piperazine detection).[1]

Gradient Profile:

Time (min) % Solvent B Event
0.0 10 Initial Hold (Retain polar de-Boc amine)
2.0 10 Isocratic hold
15.0 90 Linear Ramp (Elute Target)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |[1]

Self-Validating System Check:

  • System Suitability: Inject the "De-Boc" impurity standard.[1] It must elute before the main peak with a resolution (

    
    ) > 2.0. If it co-elutes, reduce initial %B to 5%.[1][3]
    
  • Blank Check: Inject pure diluent to ensure no "ghost peaks" from the ammonium acetate buffer (a common issue if low-grade salts are used).

Part 3: Visualization of Analytical Logic

Figure 1: Impurity Fate & Separation Strategy

This diagram illustrates the origin of key impurities and the chromatographic mechanism used to separate them.

G Start Synthesis Reaction Imp1 Impurity A: 1-Boc-Piperazine (Low UV, Lipophilic) Start->Imp1 Unreacted SM1 Imp2 Impurity B: 2-Chloro-5-cyanopyridine (UV Active, Low Retention) Start->Imp2 Unreacted SM2 Target Target Product: Boc-Pip-Py-CN (High UV, High Retention) Start->Target Coupling Method Separation Mechanism (Phenyl-Hexyl Phase) Imp1->Method Imp2->Method Imp3 Impurity C: De-Boc Amine (Formed by Acid) Target->Imp3 Acid Hydrolysis (Avoid Acidic Mobile Phase!) Target->Method Imp3->Method Result Chromatographic Order: 1. De-Boc Amine 2. Chloro-Pyridine 3. Target 4. Boc-Piperazine Method->Result Pi-Pi Selectivity

Caption: Figure 1. Analytical pathway showing the origin of impurities and the separation logic using a Phenyl-Hexyl stationary phase to resolve structural analogs.

Figure 2: Method Development Decision Tree

A guide for troubleshooting resolution issues with this specific compound.

D Start Start Method Development CheckUV Is Boc-Piperazine Visible? Start->CheckUV CheckTail Is Target Peak Tailing > 1.2? CheckUV->CheckTail Yes Action1 Switch to 210 nm or use CAD/ELSD CheckUV->Action1 No CheckRes Resolution (Rs) Target vs. Chloro-Py? CheckTail->CheckRes No Action2 Increase Buffer pH to 6.5 (Ammonium Acetate) CheckTail->Action2 Yes Action3 Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckRes->Action3 Low (< 1.5) Final Validated Method CheckRes->Final High (> 2.0) Action1->CheckTail Action2->CheckRes Action3->Final

Caption: Figure 2. Decision tree for optimizing the separation of this compound.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75480766, Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Sielc Technologies. (2025).[1][4] HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Muszalska, I., et al. (2005).[1][4] HPLC and TLC methodology for determination or purity evaluation of pyridine-piperazine derivatives. Acta Poloniae Pharmaceutica.[1] Retrieved from [Link]

Sources

A Comparative Guide to Piperazine Protecting Group Strategies: The Rise of 2-Aryl Modulation with Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Piperazine Protection in Medicinal Chemistry

The piperazine motif is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its prevalence is a testament to its remarkable ability to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The two nitrogen atoms within the piperazine ring can serve as hydrogen bond donors and acceptors, tuning receptor interactions and improving aqueous solubility and bioavailability.[1] However, the very reactivity that makes piperazine a valuable scaffold also presents a significant challenge during multi-step synthesis. The presence of two nucleophilic nitrogen atoms necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.[2][3]

The traditional approach to monosubstitution of piperazine involves a multi-step process of protection, functionalization, and deprotection.[2][3] This can lead to decreased overall yields and increased production costs.[2][3] The choice of protecting group is therefore a critical decision that can significantly impact the efficiency and success of a synthetic campaign. An ideal protecting group should be easily installed, stable to a wide range of reaction conditions, and readily cleaved under specific and mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[4]

This guide provides an in-depth comparison of a modern protecting group strategy, utilizing tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate, against the more conventional tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the piperazine moiety. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions in their drug discovery endeavors.

The 2-Arylpiperazine Strategy: A Paradigm Shift in Piperazine Protection

The use of an electron-deficient aryl group on one of the piperazine nitrogens, as exemplified by this compound, represents a departure from the traditional carbamate-based protecting groups. In this strategy, the 2-(5-cyanopyridyl) group serves as a robust, non-labile protecting group for one of the piperazine nitrogens, while the other is protected with a standard Boc group. This approach offers a unique set of advantages, particularly in the context of complex, multi-step syntheses where orthogonality is paramount.

The electron-withdrawing nature of the 5-cyanopyridyl ring significantly reduces the nucleophilicity of the nitrogen to which it is attached, effectively differentiating the two piperazine nitrogens. This allows for selective reactions at the Boc-protected nitrogen following its deprotection.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-cyanopyridine and N-Boc-piperazine.

cluster_reactants Reactants cluster_products Product 2-chloro-5-cyanopyridine 2-chloro-5-cyanopyridine SNAr_Reaction SNAr Reaction (e.g., DIPEA, DMSO, heat) 2-chloro-5-cyanopyridine->SNAr_Reaction N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->SNAr_Reaction Target_Molecule This compound SNAr_Reaction->Target_Molecule

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-5-cyanopyridine

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in DMSO, add N-Boc-piperazine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Cleavage of the 2-(5-Cyanopyridyl) Group: A Note on Stability

A key feature of the 2-arylpiperazine strategy is the robustness of the C-N bond between the piperazine and the pyridyl ring. This bond is generally stable to the acidic and basic conditions used to remove common protecting groups like Boc and Fmoc, as well as to standard hydrogenolysis conditions for Cbz cleavage. The cleavage of this aryl group from the piperazine nitrogen is not a standard deprotection reaction and typically requires more forcing conditions, such as strong reducing agents or specialized catalytic systems, which are outside the scope of typical protecting group manipulations. This high stability is precisely what makes it an effective "permanent" protecting group for one of the piperazine nitrogens during a synthetic sequence, allowing for extensive modifications at the other nitrogen.

Conventional Protecting Group Strategies: A Comparative Analysis

The choice of a protecting group is a critical strategic decision in chemical synthesis. The following sections detail the application and deprotection of the most common piperazine protecting groups, providing a basis for comparison with the 2-arylpiperazine strategy.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of installation and clean, acid-labile deprotection.[5][6]

Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7] The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the carbamate.

cluster_reactants Reactants cluster_products Product Piperazine Piperazine Protection Protection (e.g., Base, Solvent) Piperazine->Protection Boc2O (Boc)₂O Boc2O->Protection N-Boc-piperazine N-Boc-piperazine Protection->N-Boc-piperazine

Caption: Boc protection of piperazine.

Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8] The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine.

cluster_reactants Reactant cluster_products Product N-Boc-piperazine N-Boc-piperazine Deprotection Deprotection (TFA or HCl) N-Boc-piperazine->Deprotection Piperazine Piperazine Deprotection->Piperazine

Sources

Analytical Standard Comparison Guide: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 133042-38-9 (Isomer Specific) Molecular Formula: C₁₅H₂₀N₄O₂ Molecular Weight: 288.35 g/mol Primary Application: Key intermediate for RET kinase inhibitors (e.g., Pralsetinib); Impurity Marker for GMP synthesis.

Executive Summary & Strategic Context

In the development of kinase inhibitors, Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate serves as a critical "gatekeeper" intermediate. Its quality directly impacts the impurity profile of the final drug substance.

The analytical challenge lies not just in purity, but in regio-selectivity . The synthesis typically involves the SNAr reaction of tert-butyl piperazine-1-carboxylate with 6-chloronicotinonitrile. However, contamination with isomeric starting materials (e.g., 2-chloronicotinonitrile) can yield structurally similar impurities (isobaric regioisomers) that Mass Spectrometry (LC-MS) cannot distinguish.

This guide compares the performance of Certified Reference Materials (CRMs) versus Research Grade alternatives, demonstrating why "Mass Balance" alone is insufficient for this compound and establishing qNMR as the superior qualification standard.

Comparative Analysis: Reference Material Grades

For this specific intermediate, the choice of standard grade dictates the accuracy of your impurity calculations.

Table 1: Performance Matrix of Analytical Standards
FeatureTier 1: Primary CRM (Gold Standard) Tier 2: Working Standard (Secondary) Tier 3: Research Chemical
Intended Use GMP Release Testing, Method ValidationRoutine In-Process Control (IPC)Early Discovery, Synthetic Scouting
Assay Method qNMR + Mass Balance (Orthogonal) HPLC Area % (Single method)HPLC Area % (Often unvalidated)
Regio-Isomer Purity Explicitly Quantified (<0.1% isomer)Assumed based on main peakUnknown (Risk of isomeric co-elution)
Water Content Measured (KF Titration)Estimated or IgnoredIgnored
Uncertainty Calculated (e.g., ±0.3%)Not reportedNot reported
Risk Factor Low: Guarantees stoichiometryMedium: Risk of potency driftHigh: "Purity" may include isomers
The "Purity Trap": Why HPLC Area% Fails

For this compound, a Research Grade standard claiming "98% Purity by HPLC" is often misleading.

  • Reason: The UV extinction coefficients of the 5-cyano, 4-cyano, and 3-cyano isomers are nearly identical. If the chromatographic method is not optimized for regio-selectivity, a 5% impurity of the 4-cyano isomer will co-elute, masking the true potency.

  • Solution: Only a CRM validated by 1H-qNMR (Quantitative Nuclear Magnetic Resonance) provides an absolute purity value independent of chromatography.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating , meaning they include internal system suitability checks to ensure data integrity.

Protocol A: Regio-Selective HPLC-UV Method (Purity & ID)

Objective: To separate the target 5-cyano compound from potential 3-cyano or 4-cyano regioisomeric impurities.

System Parameters:

  • Column: C18 with high carbon load and steric selectivity (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm). Rationale: Steric protection is required to differentiate the subtle shape changes of the pyridine ring substitution.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Rationale: Neutral pH prevents Boc-deprotection while maintaining peak shape for the basic pyridine nitrogen.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Cyanopyridine characteristic absorption).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
15.0 70 Linear Gradient (Separation Window)
15.1 95 Wash
20.0 95 Hold

| 20.1 | 30 | Re-equilibration |

Self-Validating Step (System Suitability):

  • Tailing Factor: Must be < 1.5. (High tailing indicates secondary interactions with silanols, suggesting the column is aged or pH is incorrect).

  • Resolution (Rs): If a synthetic mixture of isomers is available, Rs > 2.0 is required between the 5-cyano and 4-cyano peaks.

Protocol B: 1H-qNMR for Absolute Potency Assignment

Objective: To determine the absolute mass fraction (potency) without relying on a reference standard of the analyte itself.

Methodology:

  • Solvent: DMSO-d6 (Provides excellent solubility and separates the Boc-group singlet from the aromatic region).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Rationale: Maleic acid gives a sharp singlet at ~6.3 ppm, well-resolved from the pyridine protons (8.0 - 9.0 ppm) and the Boc protons (~1.4 ppm).

  • Relaxation Delay (D1): 60 seconds. Critical: This ensures >5x T1 relaxation for complete magnetization recovery, essential for quantitative accuracy.

  • Scans: 16 or 32 (to achieve S/N > 300:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[1][2][3]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying this analytical standard, highlighting the "Orthogonal" approach required for high-tier reference materials.

QualificationWorkflow Input Raw Synthetic Batch (this compound) Step1 1. Structural Confirmation (IR, MS, 1H-NMR) Input->Step1 Step2 2. Regio-Isomer Check (HPLC-UV / 2D-NMR) Step1->Step2 Decision1 Isomer Purity > 99.5%? Step2->Decision1 Fail Reject / Re-Purify Decision1->Fail No Step3 3. Volatile Impurity Analysis (TGA / GC-Headspace) Decision1->Step3 Yes Step4 4. Water Determination (Karl Fischer Titration) Step3->Step4 Step5 5. Orthogonal Potency Assignment Step4->Step5 MethodA Method A: Mass Balance (100% - Impurities - Water - Solvents) Step5->MethodA MethodB Method B: qNMR (Internal Standard: Maleic Acid) Step5->MethodB Comparison Compare A vs B (Difference < 1.0%?) MethodA->Comparison MethodB->Comparison Comparison->Fail No Final Issue Certificate of Analysis (Primary Reference Standard) Comparison->Final Yes

Caption: Orthogonal qualification workflow ensuring the analytical standard is free from isobaric regioisomers and accurately quantified.

Troubleshooting & Stability Data

Stability Profile
  • Thermal Stability: The Boc-group is thermally stable up to ~150°C, but the compound should be stored at 2-8°C to prevent slow hydrolysis or trans-acylation over years.

  • Solution Stability:

    • Acetonitrile: Stable for 48 hours.

    • Methanol:[4]Avoid. Methanol can induce slow trans-esterification of the Boc group under acidic conditions or prolonged storage. Use Acetonitrile for stock solutions.

Common Analytical Artifacts
  • Artifact: Split peaks in HPLC.

    • Cause: Rotamers. The N-Boc group exhibits restricted rotation at room temperature.

    • Fix: Run the column oven at 40°C to coalesce the rotamers into a sharp singlet.

  • Artifact: Mass Spec Signal Suppression.

    • Cause: Co-elution with TFA (if used).

    • Fix: Switch to Formic Acid or Ammonium Acetate (as per Protocol A).

References

  • National Institutes of Health (NIH). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." PubMed Central. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR) for Pharmaceutical Analysis." Technical Guides. [Link]

Sources

assessing the cost-effectiveness of Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Cost-Effectiveness Guide: Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Executive Summary

Verdict: MAKE

For research and early-phase development, synthesizing this compound (hereafter Compound A ) is significantly more cost-effective than commercial procurement.

  • Cost Differential: "Make" costs are estimated at $1.50 -

    
    50 - $150 per gram .
    
  • Scalability: The optimal synthesis route utilizes a robust Nucleophilic Aromatic Substitution (SNAr), avoiding expensive transition metal catalysts (Pd/Ru) and requiring minimal purification (often simple precipitation).

  • Time Investment: <24 hours total process time (reaction + workup).

Strategic Context & Scaffold Analysis

Compound A serves as a critical intermediate in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The 5-cyanopyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds in the hinge region of kinase enzymes.

  • GPCR Ligands: The piperazine linker provides a rigid spacer that modulates solubility and metabolic stability.

Why Cost Matters Here: Because this moiety is often introduced early in the synthetic sequence, high costs at this stage compound exponentially in downstream steps. Securing a cheap, high-purity supply is essential for Structure-Activity Relationship (SAR) campaigns.

Synthesis Route Analysis (The "Make" Option)

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano group (-CN) at the 5-position of the pyridine ring strongly activates the 2-chloro position, making it highly susceptible to nucleophilic attack by the piperazine nitrogen.

  • Starting Material 1: 6-Chloronicotinonitrile (Cheap, commodity chemical).

  • Starting Material 2: 1-Boc-piperazine (Cheap, widely available).[1][2]

  • Catalyst: None required (Base promoted).

Workflow Diagram

SynthesisWorkflow SM1 6-Chloronicotinonitrile (Electrophile) Reaction S_NAr Reaction Solvent: DMSO or DMF Base: K2CO3 Temp: 80-100°C SM1->Reaction SM2 1-Boc-piperazine (Nucleophile) SM2->Reaction Workup Quench with H2O (Precipitation) Reaction->Workup 4-12 Hours Product Target Compound (Solid ppt) Workup->Product Filtration

Figure 1: Streamlined SNAr synthesis workflow for high-throughput production.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The appearance of a precipitate upon water addition confirms the formation of the lipophilic product.

Scale: 10 Gram Batch Reagents:

  • 6-Chloronicotinonitrile: 5.00 g (36.1 mmol)

  • 1-Boc-piperazine: 7.40 g (39.7 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃): 10.0 g (72.2 mmol, 2.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (50 mL)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile and 1-Boc-piperazine in DMSO (50 mL).

  • Activation: Add K₂CO₃ (anhydrous, granular) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% Ethyl Acetate in Hexanes). The starting chloride (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Workup (The "Crash Out"):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

    • Observation: A white to off-white solid should precipitate immediately.

  • Isolation:

    • Stir the aqueous slurry for 30 minutes to ensure all product has solidified.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts.

    • Dry the solid in a vacuum oven at 45°C overnight.

  • Yield Expectation: 9.5 – 10.5 g (90–98% Yield).

Cost-Effectiveness Model

The following table compares the cost of synthesizing a 10g batch versus purchasing it. Prices are based on average 2024 catalog rates for research-grade chemicals.

ComponentQuantity RequiredUnit Cost (Bulk/Retail)Cost for 10g Batch
6-Chloronicotinonitrile 5.0 g~$150 / kg~$0.75
1-Boc-piperazine 7.4 g~$180 / kg~$1.33
Solvents/Base ~100 mL / 10gNegligible~$0.50
Labor/Overhead 4 HoursVariable(Internal)
Total "Make" Cost ~$2.58 (Materials)
Commercial "Buy" Price 10 g$50 - $150 / g$500 - $1,500

Break-Even Analysis:

  • Savings: ~$497 - $1,497 per 10g batch.

Decision Logic Diagram

CostDecision Start Need Compound A? Quantity Quantity Needed? Start->Quantity Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Buy BUY (Save Time) Small->Buy If vendor available Make MAKE (Save Money) Large->Make S_NAr Route

Figure 2: Decision matrix based on scale and resource allocation.

Alternative Routes & Comparative Performance

MethodReagentsProsConsVerdict
SNAr (Recommended) K₂CO₃, DMSO, HeatHigh yield, cheap, scalable, simple workup.Requires heating.Optimal
Buchwald-Hartwig Pd(OAc)₂, BINAP, NaOtBuWorks on deactivated substrates.Expensive Pd catalyst, heavy metal removal required.Overkill
Microwave SNAr DIPEA, NMP, MWVery fast (15-30 min).Hard to scale >5g, equipment limit.Good for <1g

Why Buchwald-Hartwig is NOT recommended: While Palladium-catalyzed amination is powerful, it is unnecessary for 2-chloropyridines with an electron-withdrawing group at the 5-position. The SNAr reaction proceeds thermally with excellent conversion, rendering the cost and toxicity of Palladium unjustified [1, 2].

References

  • SNAr vs.

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem.
    • Link:[Link]

    • Relevance: Validates that for activated pyridines (like 5-cyano derivatives), metal-free SNAr is superior in cost and green chemistry metrics.
  • Microwave Assisted Synthesis

    • Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and unc
    • Source: ResearchG
    • Link:[Link]

    • Relevance: Provides experimental data comparing yields across different coupling str
  • Industrial Synthesis of 1-Boc-Piperazine

    • Title: 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.[1][3]

    • Source: ChemicalBook.
    • Relevance: Supports the low cost and high availability of the nucleophile used in this protocol.

Sources

cross-validation of analytical methods for Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

This compound (hereafter TCP-1 ) is a critical pharmacophore scaffold, often serving as a late-stage intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting therapeutics.

The analytical characterization of TCP-1 presents a specific "blind spot" risk:

  • The Chromophore Imbalance: The product and the pyridine-based starting material are highly UV-active.

  • The Silent Impurity: The piperazine-based starting material (N-Boc-piperazine) lacks a strong chromophore, making it virtually invisible to standard HPLC-UV methods at aromatic wavelengths (254–270 nm).

This guide provides a cross-validation framework integrating HPLC-UV , LC-MS , and qNMR . We demonstrate why relying on a single technique leads to purity overestimation and provide a self-validating protocol to ensure data integrity.

The Impurity Landscape & Causality

To design robust methods, we must first map the synthetic route and resulting impurity profile. TCP-1 is typically synthesized via an SNAr reaction between tert-butyl piperazine-1-carboxylate and 6-chloro-3-pyridinecarbonitrile (or similar isomers).

Impurity TypeCompoundDetection ChallengeRecommended Method
Starting Material A N-Boc-piperazineHigh Risk: Weak UV absorption (only <210 nm).[1]LC-MS (CAD/ELSD alternative)
Starting Material B 2-Chloro-5-cyanopyridineLow Risk: Strong UV absorption.HPLC-UV
Degradant 4-(5-cyanopyridin-2-yl)piperazine (De-Boc)Medium Risk: Polar, early eluting.HPLC-UV / LC-MS
Side Product Hydrolyzed Nitrile (Amide/Acid)Medium Risk: Similar RT to parent.LC-MS / H-NMR

Method A: High-Fidelity HPLC-UV (The Routine Workhorse)

Objective: Routine purity assessment and quantification of aromatic impurities.

Scientific Rationale

A C18 stationary phase is selected for its ability to retain the hydrophobic Boc group. The mobile phase must be acidic (pH ~2-3) to protonate the pyridine nitrogen (


), preventing peak tailing caused by interaction with residual silanols.
Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar de-Boc impurities).

    • 2-15 min: 10%

      
       90% B (Linear gradient).
      
    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 270 nm (Max for cyanopyridine) and 210 nm (Trace monitoring).

  • Temperature: 30°C.

Validation Check:

  • System Suitability: Tailing factor for TCP-1 must be < 1.5. If > 1.5, increase buffer strength or switch to TFA.

Method B: LC-MS/MS (The Specificity Hunter)

Objective: Detection of non-UV active N-Boc-piperazine and confirmation of peak identity.

Scientific Rationale

Since N-Boc-piperazine has no aromatic ring, HPLC-UV purity results are often biased high (e.g., HPLC-UV reads 99.5%, but actual purity is 95% due to 4.5% invisible piperazine). Mass spectrometry (ESI+) easily ionizes the basic nitrogen, providing femtogram-level sensitivity.

Protocol
  • Instrumentation: Triple Quadrupole or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Scan Mode:

    • Full Scan: 100–600

      
      .
      
    • SIM (Selected Ion Monitoring):

      • Target 1:

        
         289.15 [M+H]
        
        
        
        (TCP-1).
      • Target 2:

        
         187.14 [M+H]
        
        
        
        (N-Boc-piperazine).
      • Target 3:

        
         189.10 [M+H]
        
        
        
        (De-Boc amine).

Validation Check:

  • Inject a standard of N-Boc-piperazine at 0.1% level relative to TCP-1. If S/N < 10, optimize ESI source voltage.

Method C: qNMR (The Absolute Judge)

Objective: Absolute purity determination (Assay) without reference standards. This serves as the primary calibrator for Method A.

Scientific Rationale

qNMR relies on the molar ratio of protons, independent of extinction coefficients or ionization efficiency. It is the only method that "sees" all organic components equally.

Protocol
  • Solvent: DMSO-

    
     (Avoids overlap with Boc protons).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30s (ensure
    
    
    ).
  • Key Signals for Integration:

    • TCP-1: Pyridine aromatic protons (

      
       8.5–7.0 ppm) or Boc-CH
      
      
      
      (
      
      
      1.45 ppm, Singlet, 9H).
    • Impurity (Boc-piperazine): Piperazine CH

      
       multiplets (distinct shift if unreacted).
      

Comparative Analysis & Cross-Validation Matrix

The following table summarizes the performance metrics when cross-validating these methods.

ParameterMethod A: HPLC-UV (270 nm)Method B: LC-MS (ESI+)Method C: qNMR (

H)
Specificity High for aromatics; Zero for aliphatic amines.High for all ionizable species.High (structural resolution).
LOD (Limit of Detection) ~0.05%~0.001% (Trace)~0.5 - 1.0%
Linearity (

)
> 0.999> 0.99 (Dynamic range limited).N/A (Single point ratio).
Primary Use Batch Release / QCImpurity Profiling / GenotoxReference Standard Qualification
Blind Spot N-Boc-piperazineNon-ionizable saltsTrace impurities < 0.1%
Interpretation Logic
  • Scenario 1 (Ideal): HPLC Purity (99.2%)

    
     qNMR Purity (99.1%).
    
  • Scenario 2 (The Trap): HPLC Purity (99.8%)

    
     qNMR Purity (94.0%).
    

Cross-Validation Workflow (Visualization)

The following diagram illustrates the decision logic for releasing a batch of TCP-1.

ValidationWorkflow Start Crude TCP-1 Sample HPLC Step 1: HPLC-UV (270 nm) Determine Purity % Start->HPLC CheckUV Is UV Purity > 98.0%? HPLC->CheckUV LCMS Step 2: LC-MS (SIM Mode) Check for N-Boc-piperazine CheckUV->LCMS Yes Reject REJECT / RE-PURIFY (Hidden Impurity Found) CheckUV->Reject No (Visible Impurities) CheckMS Boc-piperazine < 0.5%? LCMS->CheckMS qNMR Step 3: qNMR (Absolute Assay) vs. Internal Standard CheckMS->qNMR Yes CheckMS->Reject No (Hidden Impurity) Comparison Compare: |HPLC - qNMR| qNMR->Comparison FinalDecision Decision Gate Comparison->FinalDecision Release BATCH RELEASED (COA Issued) FinalDecision->Release Diff < 1.0% FinalDecision->Reject Diff > 1.0%

Caption: Decision tree for cross-validating TCP-1 purity. Note the critical LC-MS step to detect non-UV active precursors before qNMR confirmation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gilar, M., et al. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. (Context for orthogonal detection methods). Link

  • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.